Pranoprofen-13C-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)/i1+1D3 |
InChI Key |
TVQZAMVBTVNYLA-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pranoprofen-13C-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of Pranoprofen-13C-d3, an isotopically labeled non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Properties and Specifications
This compound is the isotopically labeled form of Pranoprofen, a potent cyclooxygenase (COX) inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of Pranoprofen in complex biological matrices using mass spectrometry-based assays.
Physicochemical and General Properties
| Property | Value | Reference |
| Chemical Name | α-methyl-5H-benzopyrano[2,3-b]pyridine-7-acetic-13C-d3 acid | |
| Synonyms | Pyranoprofen-13C-d3, Y 8004-13C-d3 | |
| Molecular Formula | C₁₄[¹³C]H₁₀D₃NO₃ | |
| Molecular Weight | 259.3 g/mol | |
| CAS Number | Not available | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| Stability | ≥ 4 years (when stored at -20°C) |
Solubility Data (for unlabeled Pranoprofen)
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~1 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Pranoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Pranoprofen effectively reduces the production of these pro-inflammatory molecules.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Pranoprofen measurement in biological samples.
General Workflow for Quantification of Pranoprofen using LC-MS/MS with this compound Internal Standard
Detailed Methodological Steps
1. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of unlabeled Pranoprofen at known concentrations.
-
Prepare a working solution of the internal standard (this compound) by diluting the stock solution.
2. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard working solution.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex mix for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of Pranoprofen from matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Optimize the MS parameters, including declustering potential, collision energy, and entrance potential, for both Pranoprofen and this compound.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for both Pranoprofen and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Pranoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized by modifying established routes for unlabeled Pranoprofen, using isotopically labeled starting materials. A plausible synthetic approach would involve the use of [1-¹³C, 2,2,2-d₃]propionic acid or a similarly labeled precursor in the final steps of the synthesis.
A general synthetic route for Pranoprofen is outlined below. The introduction of the labeled propionic acid moiety would typically occur in the final acylation step.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's certificate of analysis and safety data sheet for detailed handling and storage information.
Pranoprofen-13C-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Pranoprofen-13C-d3, an isotopically labeled internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID), pranoprofen. This document outlines the key quality specifications, detailed analytical methodologies, and relevant biological context for its application in research and development.
Certificate of Analysis: Quantitative Data Summary
This compound is synthesized to a high degree of chemical and isotopic purity to ensure its suitability as an internal standard in quantitative mass spectrometry-based assays. The following table summarizes the typical quality control specifications for this material.
| Parameter | Specification |
| Chemical Formula | C₁₄[¹³C]H₁₀D₃NO₃ |
| Molecular Weight | 259.3 g/mol [1] |
| Appearance | A solid[1] |
| Purity (HPLC) | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[1] |
| Storage | Store at -20°C[1] |
| Stability | ≥ 4 years[1] |
Experimental Protocols
The following sections detail the representative analytical methods used to establish the identity, purity, and isotopic enrichment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to determine the chemical purity of this compound by separating it from any unlabeled pranoprofen and other potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 270 nm.
-
Procedure:
-
A standard solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL.
-
The solution is then diluted with the mobile phase to a working concentration of about 50 µg/mL.
-
A 10 µL aliquot of the working solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is used to calculate the purity relative to any other detected peaks.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive or negative ion mode, depending on which provides a better signal for the molecule.
-
Procedure:
-
A dilute solution of this compound (approximately 1-10 µg/mL in methanol or acetonitrile) is infused directly into the mass spectrometer.
-
The full scan mass spectrum is acquired over a relevant m/z range.
-
The observed monoisotopic mass is compared to the theoretical exact mass of this compound to confirm its identity.
-
The isotopic distribution is analyzed to determine the percentage of the d₃-labeled species relative to d₀, d₁, and d₂ species, thus confirming the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to ensure the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure:
-
A sufficient amount of this compound is dissolved in the chosen deuterated solvent.
-
¹H and ¹³C NMR spectra are acquired.
-
The ¹H NMR spectrum is analyzed to confirm the expected proton signals and their integrations. The absence of a signal corresponding to the methyl protons confirms the d₃ labeling.
-
The ¹³C NMR spectrum will show the presence of the ¹³C-labeled carbon atom, which will appear as a singlet with a different chemical shift compared to the unlabeled carbon in the corresponding spectrum of pranoprofen.
-
Mandatory Visualizations
Analytical Workflow for Certification
The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound.
Pranoprofen's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
References
A Guide to Sourcing Pranoprofen-13C-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of suppliers and procurement information for Pranoprofen-13C-d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of pranoprofen in complex biological matrices. Accurate quantification is a cornerstone of pharmacokinetic, metabolism, and bioequivalence studies in drug development. This document aims to streamline the procurement process by presenting key supplier information in a clear and comparative format.
Understanding this compound
This compound is a labeled version of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry (MS). This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays, ensuring high precision and accuracy in analytical measurements.[1]
Suppliers and Product Specifications
The following table summarizes the available information for this compound from various suppliers. Please note that pricing is often subject to quotation and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Product Name | Purity | Pack Size | Pricing |
| Cayman Chemical | Not specified in snippet | This compound | ≥99% deuterated forms (d1-d3) | Not specified in snippet | Contact for quote |
| Gentaur | 1299-RM-P182808-01 | This compound | Not specified in snippet | 10 mg | Contact for quote[2] |
| MedchemExpress | HY-165662S | This compound | Not specified in snippet | Not specified in snippet | Get quote[3][4] |
| LGC Standards | TRC-P701142 | Pranoprofen-d3 | Not specified in snippet | 50 mg | Request Quote[5] |
Experimental Considerations
While detailed experimental protocols are beyond the scope of this guide, the general workflow for utilizing this compound as an internal standard in a quantitative bioanalytical method is outlined below. The specific parameters for chromatography and mass spectrometry will need to be optimized for the particular instrumentation and matrix being analyzed.
Procurement Workflow
The process of acquiring a chemical standard like this compound for research purposes typically follows a structured path from initial identification of the need to the final delivery and documentation of the compound. This workflow ensures that the correct product is sourced in a timely and compliant manner.
References
Chemical structure of Pranoprofen-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical applications of Pranoprofen-13C-d3. This isotopically labeled compound is a critical tool for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen in complex biological matrices.
Core Chemical Data
This compound is a stable isotope-labeled analog of Pranoprofen, where one carbon atom is replaced by its heavy isotope, ¹³C, and three hydrogen atoms are substituted with deuterium (d3). This labeling results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[1][2]
Quantitative and Structural Data Summary
The key chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Formal Name | α-methyl-¹³C-d₃-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid | [2] |
| Synonyms | Pyranoprofen-¹³C-d₃, Y 8004-¹³C-d₃, 2-(5H-Chromeno[2,3-b]pyridin-7-yl)propanoic acid-¹³C-d₃ | [1] |
| Molecular Formula | C₁₄[¹³C]H₁₀D₃NO₃ | |
| Formula Weight | 259.3 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₃) | |
| SMILES | O=C(C(--INVALID-LINK--([2H])[2H])C1=CC=C2OC3=NC=CC=C3CC2=C1)O | |
| InChI Key | TVQZAMVBTVNYLA-KQORAOOSSA-N | |
| Primary Application | Internal standard for the quantification of pranoprofen by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Chemical Structure Visualization
The diagram below illustrates the two-dimensional chemical structure of this compound, highlighting the positions of the isotopic labels. The propionic acid side chain contains the ¹³C atom and three deuterium atoms on the methyl group.
Experimental Protocols
This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
General Protocol for Quantification of Pranoprofen in Plasma using LC-MS/MS
This protocol provides a representative workflow for the determination of pranoprofen in human plasma.
1. Materials and Reagents:
-
Analytes: Pranoprofen, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid
-
Biological Matrix: Human Plasma (or other relevant biological fluid)
-
Equipment: Vortex mixer, centrifuge, analytical balance, LC-MS/MS system
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pranoprofen and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Pranoprofen stock solution with a 50:50 mixture of ACN:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a fixed-concentration working solution of this compound (e.g., 50 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add a specific volume (e.g., 20 µL) of the internal standard working solution to each sample, except for blank matrix samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic drugs like pranoprofen.
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Pranoprofen: Q1 m/z 254.1 -> Q3 m/z [specific fragment ion]
-
This compound: Q1 m/z 258.1 -> Q3 m/z [corresponding fragment ion] (Note: The exact m/z values for precursor and product ions must be optimized experimentally on the specific instrument used.)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Pranoprofen / this compound) against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of Pranoprofen in the unknown samples based on their measured peak area ratios.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.
References
Isotopic Purity of Pranoprofen-13C-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Pranoprofen-13C-d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen. This document outlines the analytical methodologies used to determine isotopic enrichment, presents typical purity specifications, and discusses the synthesis of this complex molecule.
Introduction to this compound
This compound is a high-purity analytical standard used in bioanalytical studies, particularly pharmacokinetic and metabolic profiling, where it is employed as an internal standard for mass spectrometry-based quantification of pranoprofen. Its structure incorporates one carbon-13 atom and three deuterium atoms, providing a distinct mass shift from the unlabeled parent compound, which is essential for accurate and precise quantification in complex biological matrices.
The formal name for this compound is α-methyl-¹³C-d₃-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic acid.[1] Its molecular formula is C₁₄[¹³C]H₁₀D₃NO₃, and it has a molecular weight of approximately 259.3 g/mol .[1]
Isotopic Purity Data
The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. Commercially available standards typically exhibit a high degree of isotopic enrichment. While specific batch data may vary, the general specifications are summarized below.
| Parameter | Specification | Method of Analysis |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC-UV |
| Elemental Composition | Conforms to C₁₄[¹³C]H₁₀D₃NO₃ | High-Resolution Mass Spectrometry |
Note: The data presented is based on typical specifications from suppliers such as Cayman Chemical and may not represent a specific batch analysis.[1]
Experimental Protocols
The determination of isotopic purity and the synthesis of this compound involve sophisticated analytical and synthetic chemistry techniques. The following sections detail the methodologies that are typically employed.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of labeled compounds.[2] This method allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision, enabling the differentiation of isotopologues.
A. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
A working solution is prepared by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
B. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for pranoprofen.
-
Scan Type: Full scan analysis to identify all isotopologues, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer is required.
-
Data Analysis: The relative abundance of the ions corresponding to the unlabeled pranoprofen (d0), partially deuterated intermediates (d1, d2), and the fully labeled this compound is determined. The isotopic purity is calculated from the ratio of the peak area of the desired labeled compound to the sum of the peak areas of all isotopologues.
-
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of the stable isotopes at specific positions in the molecule. While the exact proprietary synthesis methods are not publicly available, a plausible synthetic route can be conceptualized based on known organic chemistry reactions for isotopic labeling.
Conceptual Synthetic Pathway:
The synthesis would likely involve the preparation of a key intermediate, such as a labeled propionic acid derivative, which is then coupled to the benzopyrano[2,3-b]pyridine core structure. The introduction of the deuterium and carbon-13 labels would be achieved using isotopically labeled starting materials. For example, ¹³C-labeled methyl iodide (¹³CH₃I) and deuterated reagents could be used in the formation of the α-methyl-¹³C-d₃-propionic acid side chain.
Visualizations
The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.
Caption: Conceptual synthesis workflow for this compound.
Caption: Workflow for the determination of isotopic purity by LC-HRMS.
Conclusion
The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard in quantitative bioanalysis. The combination of advanced synthetic chemistry and high-resolution mass spectrometry ensures the production of a highly enriched and reliable standard. The methodologies outlined in this guide provide a framework for the synthesis and quality control of isotopically labeled compounds, which are indispensable tools in modern drug development and research.
References
An In-Depth Technical Guide to the Quantitative Bioanalysis of Pranoprofen Using Pranoprofen-13C-d3
This technical guide provides a comprehensive overview of the methodologies and considerations for the quantitative bioanalysis of pranoprofen in biological matrices, specifically focusing on the use of its stable isotope-labeled internal standard, Pranoprofen-13C-d3. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction to Pranoprofen and the Role of Isotope Dilution Mass Spectrometry
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, known for its analgesic and anti-inflammatory properties.[1] Accurate and precise quantification of pranoprofen in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and toxicological evaluations during drug development.[2]
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput. To ensure the accuracy and reliability of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound, a deuterated and carbon-13 labeled analog of pranoprofen, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.
| Property | Pranoprofen | This compound |
| Chemical Formula | C₁₅H₁₃NO₃[3] | ¹³CC₁₄H₁₀D₃NO₃ |
| Molecular Weight | 255.27 g/mol [3] | ~259.3 g/mol |
| Structure | Identical to Pranoprofen with one 13C and three Deuterium atoms | |
| Class | Propionic acid derivative, NSAID | Stable isotope-labeled pranoprofen |
| pKa | ~4.5 (estimated for the carboxylic acid group) | ~4.5 (estimated for the carboxylic acid group) |
| LogP | ~3.5 (estimated) | ~3.5 (estimated) |
Experimental Protocol: A Validated LC-MS/MS Method
The following section outlines a detailed protocol for the quantitative determination of pranoprofen in human plasma using this compound as an internal standard. This method is based on established bioanalytical principles for similar NSAIDs.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like pranoprofen from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from endogenous matrix components.
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 30% B and re-equilibrate for 1 min |
| Total Run Time | 4.0 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for the sensitive and selective detection of pranoprofen.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Pranoprofen: Q1: 254.1 m/z -> Q3: 210.1 m/z (Quantifier), 254.1 m/z -> Q3: 182.1 m/z (Qualifier)This compound: Q1: 258.1 m/z -> Q3: 214.1 m/z |
| Collision Energy (CE) | Optimized for each transition (e.g., -25 eV for quantifier) |
| Declustering Potential (DP) | Optimized (e.g., -60 V) |
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical acceptance criteria and expected performance of the method.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity | r² ≥ 0.99 | 0.5 - 1000 ng/mL with r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 8.7% |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources | No interference observed |
| Matrix Effect | CV of the matrix factor ≤ 15% | CV < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Within ±15% of nominal concentration | Stable under all tested conditions |
Visualizations: Workflow and Metabolism
Bioanalytical Workflow
The following diagram illustrates the key steps in the quantitative bioanalysis of pranoprofen from plasma samples.
Metabolic Pathway of Pranoprofen
Pranoprofen primarily undergoes phase II metabolism, with glucuronidation being the major metabolic pathway.
Conclusion
This technical guide outlines a robust and reliable LC-MS/MS method for the quantitative bioanalysis of pranoprofen in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving the high accuracy and precision required for regulated bioanalysis. The detailed experimental protocol and method validation summary provide a solid foundation for researchers to implement this methodology in their laboratories for pharmacokinetic and other drug development studies. The provided visualizations of the bioanalytical workflow and metabolic pathway offer a clear and concise understanding of the key processes involved.
References
- 1. Quality by Design of Pranoprofen Loaded Nanostructured Lipid Carriers and Their Ex Vivo Evaluation in Different Mucosae and Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pranoprofen in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranoprofen in Ophthalmology: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, clinical applications, and research methodologies of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), in the management of ocular inflammatory conditions.
Core Mechanism of Action
Pranoprofen, a propionic acid derivative, exerts its primary anti-inflammatory effect through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and vasodilation in the eye.[2][3] By blocking COX enzymes, Pranoprofen effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]
Recent research also suggests that Pranoprofen's mechanism may extend beyond prostaglandin synthesis inhibition. Studies have indicated its potential to inhibit the NLRP3 inflammasome and reduce the release of inflammatory cytokines such as IL-1β. Furthermore, it may modulate the expression of matrix metalloproteinases (MMPs), like MMP-13, which are involved in corneal neovascularization.
Signaling Pathway of Pranoprofen's Anti-inflammatory Action
Applications in Ophthalmic Research and Clinical Practice
Pranoprofen has been extensively studied and utilized for a variety of ocular inflammatory conditions. Its efficacy has been demonstrated in the management of dry eye disease, allergic conjunctivitis, and postoperative inflammation.
Dry Eye Disease (DED)
Inflammation is a key component in the pathogenesis of DED. Pranoprofen has been shown to effectively control ocular surface inflammation in patients with dry eye. Clinical trials have demonstrated that 0.1% Pranoprofen ophthalmic solution, often used as an adjunct to artificial tears, significantly improves both the signs and symptoms of DED.
Table 1: Summary of Pranoprofen's Efficacy in Dry Eye Disease Clinical Trials
| Study Outcome | Pranoprofen + Sodium Hyaluronate Group | Sodium Hyaluronate Only Group | Significance |
| Ocular Surface Disease Index (OSDI) Score | Significant reduction from baseline | Less significant reduction | p < 0.05 |
| Tear Film Break-up Time (TBUT) | Significant increase from baseline | Less significant increase | p < 0.05 |
| Corneal Fluorescein Staining (CFS) Score | Significant reduction from baseline | Less significant reduction | p < 0.05 |
| Conjunctival HLA-DR Expression | Significant reduction from baseline | No significant change | p < 0.05 |
Allergic Conjunctivitis
Pranoprofen is an effective treatment for the management of chronic allergic conjunctivitis. It has been shown to significantly reduce the signs and symptoms of ocular allergy, including itching, hyperemia, and chemosis. Comparative studies have found its efficacy to be comparable to that of topical corticosteroids like fluorometholone, but with a better safety profile, particularly concerning intraocular pressure (IOP).
Table 2: Comparison of Pranoprofen and Fluorometholone in Chronic Allergic Conjunctivitis
| Parameter | Pranoprofen 0.1% | Fluorometholone 0.1% | Key Findings |
| Symptom & Sign Score Reduction | Significant reduction | Significant reduction | Fluorometholone showed a more rapid effect in the first week. |
| Intraocular Pressure (IOP) Change | Slight decrease | Slight increase | Pranoprofen demonstrated a more favorable IOP profile. |
| Overall Efficacy | Effective | Effective | Both were effective for long-term management. |
Postoperative Inflammation
Pranoprofen is widely used to control pain and inflammation following various ocular surgeries, including cataract and strabismus surgery. Preoperative and postoperative administration of Pranoprofen has been shown to reduce postoperative discomfort, conjunctival hyperemia, and the risk of developing cystoid macular edema (CME).
Table 3: Pranoprofen in the Management of Postoperative Inflammation
| Surgical Procedure | Key Efficacy Measures | Notable Outcomes |
| Cataract Surgery | Reduced anterior chamber inflammation, pain scores, and incidence of CME. | Preoperative administration reduced pain during second-eye surgery. |
| Strabismus Surgery | Reduced discomfort, chemosis, and conjunctival hyperemia. | Efficacy was comparable to diclofenac sodium 0.1%. |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial in ophthalmic research. The following sections detail the protocols for key experiments cited in Pranoprofen research.
Measurement of Tear Film Break-up Time (TBUT)
Objective: To assess the stability of the tear film.
Materials:
-
Fluorescein sodium ophthalmic strips (1%)
-
Preservative-free saline
-
Slit lamp with a cobalt blue filter
-
Stopwatch
Procedure:
-
Moisten the fluorescein strip with a drop of preservative-free saline.
-
Gently touch the moistened strip to the inferior palpebral conjunctiva.
-
Instruct the patient to blink several times to distribute the fluorescein evenly.
-
Position the patient at the slit lamp and use a wide beam with the cobalt blue filter to observe the cornea.
-
After a natural blink, start the stopwatch and measure the time in seconds until the first appearance of a dry spot or dark line in the tear film.
-
Repeat the measurement three times and calculate the average. A TBUT of less than 10 seconds is generally considered abnormal.
Ocular Surface Disease Index (OSDI) Questionnaire
Objective: To quantify the severity of dry eye symptoms and their impact on vision-related function.
Methodology: The OSDI is a 12-item questionnaire that assesses three domains: ocular symptoms, vision-related functions, and environmental triggers. Patients rate the frequency of their symptoms on a scale of 0 to 4, where 0 represents "none of the time" and 4 represents "all of the time".
Scoring: The total OSDI score is calculated using the following formula: OSDI Score = [(Sum of scores for all questions answered) x 25] / (Total number of questions answered)
The final score ranges from 0 to 100, with higher scores indicating greater disability. The scores are interpreted as follows:
-
0-12: Normal
-
13-22: Mild dry eye disease
-
23-32: Moderate dry eye disease
-
33-100: Severe dry eye disease
Conjunctival Impression Cytology for HLA-DR Expression
Objective: To assess ocular surface inflammation by quantifying the expression of the inflammatory marker Human Leukocyte Antigen – DR isotype (HLA-DR).
Materials:
-
Cellulose acetate filter paper
-
Topical anesthetic
-
Forceps
-
Microcentrifuge tubes with transport medium
-
Flow cytometer
-
Monoclonal antibodies against HLA-DR
Procedure:
-
Instill a drop of topical anesthetic into the eye.
-
Gently apply a small piece of cellulose acetate filter paper to the temporal bulbar conjunctiva for 2-3 seconds.
-
Carefully peel off the filter paper using forceps and place it in a microcentrifuge tube containing a transport medium.
-
The collected conjunctival epithelial cells are then processed for flow cytometry.
-
Cells are incubated with a fluorescently labeled monoclonal antibody specific for HLA-DR.
-
The percentage of HLA-DR positive cells is quantified using a flow cytometer.
Experimental and Logical Workflows
Visualizing experimental workflows and logical relationships can enhance understanding and reproducibility.
Experimental Workflow for a Dry Eye Clinical Trial
This technical guide provides a comprehensive overview of the applications of Pranoprofen in ophthalmology research. The detailed information on its mechanism of action, clinical efficacy, and standardized experimental protocols is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field.
References
Pranoprofen as a Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is utilized for its analgesic and anti-inflammatory properties, particularly in ophthalmic applications for conditions such as blepharitis and conjunctivitis.[1] The therapeutic effects of pranoprofen are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide provides an in-depth analysis of pranoprofen's activity as a dual inhibitor of both COX-1 and COX-2, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
Pranoprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2][3] By blocking the activity of both COX-1 and COX-2, pranoprofen effectively reduces the synthesis of prostaglandins, thereby mitigating pain and inflammation.
The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal discomfort, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Conversely, COX-2 is typically induced at sites of inflammation, and its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs. The relative inhibition of these two isoforms is a critical factor in the pharmacological profile of any NSAID.
Quantitative Analysis of COX Inhibition
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For comparative purposes, the IC50 values for another non-steroidal anti-inflammatory drug, Lornoxicam, are provided below. Lornoxicam is a potent inhibitor of both COX-1 and COX-2.
| Compound | Target | IC50 (µM) |
| Pranoprofen | COX-1 | 3.1 |
| COX-2 | Data not available | |
| Lornoxicam | COX-1 | 0.0051 |
| COX-2 | 0.91 |
Table 1: Inhibitory Potency (IC50) of Pranoprofen and Lornoxicam against COX-1 and COX-2.
Signaling Pathway: The Arachidonic Acid Cascade
Pranoprofen's mechanism of action is centered on the arachidonic acid signaling cascade. When cellular damage or inflammatory stimuli occur, phospholipase A2 is activated, leading to the release of arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. Pranoprofen specifically targets the COX pathway, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.
Figure 1: Pranoprofen's inhibition of the COX pathway in prostaglandin synthesis.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for characterizing the selectivity and potency of NSAIDs like pranoprofen. Standard in vitro assays are employed for this purpose. Below are detailed methodologies for two common types of assays.
In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Pranoprofen (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of pranoprofen in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of pranoprofen to the respective wells. A control well with no inhibitor should also be prepared.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of pranoprofen compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the pranoprofen concentration and fitting the data to a dose-response curve.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Pranoprofen using Pranoprofen-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of pranoprofen in biological matrices, such as human plasma, using Pranoprofen-13C-d3 as an internal standard (IS). The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It functions by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] Accurate quantification of pranoprofen in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2] This is because the stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high precision and accuracy.[2]
This compound is an ideal internal standard for the quantification of pranoprofen by GC- or LC-MS.[1]
Signaling Pathway of Pranoprofen
Pranoprofen's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins. Additionally, some studies suggest that pranoprofen may also inhibit the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory effects.
Experimental Protocols
The following protocols are provided as a representative example and should be optimized for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Pranoprofen analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
Stock and Working Solutions
-
Pranoprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pranoprofen in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Pranoprofen Working Solutions: Prepare a series of working solutions by serially diluting the pranoprofen stock solution with 50% acetonitrile in water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile in water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
Liquid Chromatography:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of pranoprofen using this compound as an internal standard. The MRM transitions are estimated based on the molecular weights of pranoprofen (255.27 g/mol ) and this compound (approximately 259.3 g/mol ), and fragmentation patterns of similar NSAIDs.[1]
Table 1: Quantitative Data Summary
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Pranoprofen | 254.1 | [Estimated] 210.1 | 150 | [To be optimized] | [To be optimized] |
| This compound | 258.1 | [Estimated] 214.1 | 150 | [To be optimized] | [To be optimized] |
Note: The product ions are estimated based on a neutral loss of COOH (44 Da). Actual fragmentation should be confirmed by infusion and optimization on the specific mass spectrometer used.
Table 2: Expected Method Performance Characteristics
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow
The overall workflow for the quantification of pranoprofen in a biological matrix is depicted below.
Disclaimer: The LC-MS/MS parameters and performance characteristics provided in this document are illustrative and based on methods for structurally similar compounds. It is essential to perform in-house method development, optimization, and validation for the specific instrumentation and matrices used in your laboratory.
References
Application Note & Protocol: Quantitative Analysis of Pranoprofen in Biological Matrices using Stable Isotope Dilution Assay by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties, particularly in ophthalmology.[1][2] Accurate quantification of pranoprofen in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[3][4] This application note details a robust and sensitive method for the quantitative analysis of pranoprofen using a stable isotope dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of stable isotope dilution involves the use of an internal standard that is a stable isotope-labeled version of the analyte of interest. This standard, in this case, a deuterated or ¹³C-labeled pranoprofen, is added to the sample at a known concentration at the beginning of the sample preparation process. Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[5] This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard, effectively correcting for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Pranoprofen analytical standard
-
Stable isotope-labeled pranoprofen (e.g., Pranoprofen-d3) as an internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of pranoprofen and the internal standard (Pranoprofen-d3) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pranoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the Pranoprofen-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the biological matrix of interest at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Sample Spiking: To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (100 ng/mL Pranoprofen-d3).
-
Protein Precipitation: Add 600 µL of acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 2 |
Table 1: LC-MS/MS Operating Parameters
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for pranoprofen and its deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pranoprofen | 253.1 | 209.1 | 15 |
| Pranoprofen-d3 | 256.1 | 212.1 | 15 |
Table 2: Optimized MRM Transitions
Data Analysis and Method Validation
The concentration of pranoprofen in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.
Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the evaluation of:
-
Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Accuracy should be within ±15% of the nominal value, and precision (as coefficient of variation, CV) should be ≤15%.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Diagrams
Caption: Experimental workflow for the stable isotope dilution assay of Pranoprofen.
Caption: Simplified signaling pathway showing Pranoprofen's inhibition of Cyclooxygenase.
Conclusion
The stable isotope dilution LC-MS/MS method described provides a highly selective, sensitive, and accurate approach for the quantification of pranoprofen in biological matrices. The use of a stable isotope-labeled internal standard ensures reliable results by compensating for variations in sample preparation and instrument response. This method is well-suited for pharmacokinetic and other clinical and preclinical studies involving pranoprofen. Proper method validation is essential to ensure the reliability and reproducibility of the data generated.
References
- 1. What is the mechanism of Pranoprofen? [synapse.patsnap.com]
- 2. [Experimental comparative study of the anti-inflammatory effectiveness of pranoprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of pranoprofen in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric composition analysis of pranoprofen in equine plasma and urine by chiral liquid chromatography-tandem mass spectrometry in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pranoprofen Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of pranoprofen from human urine for quantitative analysis. The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used to treat inflammation in various conditions. Monitoring its excretion in urine is crucial for pharmacokinetic studies, doping control, and clinical toxicology. Urine, as a biological matrix, contains numerous interfering substances that can affect the accuracy and sensitivity of analytical methods. Therefore, robust and efficient sample preparation is a critical step to isolate pranoprofen from these matrix components prior to analysis.
A significant portion of pranoprofen and its metabolites are excreted in urine as glucuronide conjugates. To accurately quantify the total pranoprofen concentration, an enzymatic hydrolysis step is often necessary to cleave the glucuronide moiety and convert the conjugated form back to the parent drug. This is typically achieved using β-glucuronidase enzyme.
This document outlines three common sample preparation techniques, providing detailed protocols and expected analytical performance data to guide researchers in selecting the most appropriate method for their specific needs.
Enzymatic Hydrolysis of Pranoprofen Glucuronide
For the determination of total pranoprofen (free and conjugated), an enzymatic hydrolysis step is required prior to extraction.
Protocol:
-
To 1 mL of urine sample in a glass tube, add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).
-
Vortex the mixture for 20 seconds.
-
Incubate the sample at 60°C for 4 to 16 hours in a water bath or incubator.[1]
-
After incubation, allow the sample to cool to room temperature before proceeding with the extraction method.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up and concentration. It is well-suited for pranoprofen analysis, offering high recovery and removal of interfering substances.
Experimental Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated (hydrolyzed, if applicable) and centrifuged urine sample (1 mL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute pranoprofen from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for the extraction of drugs from biological fluids. It is based on the differential solubility of the analyte between two immiscible liquid phases. For acidic drugs like pranoprofen, acidification of the urine sample is crucial to ensure it is in a non-ionized form, facilitating its transfer into the organic solvent.
Experimental Protocol:
-
To 1 mL of the pre-treated (hydrolyzed, if applicable) urine sample in a glass tube, add 100 µL of 2 M HCl to acidify the sample to approximately pH 3.
-
Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate (1:1, v/v)).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples. It is particularly useful for high-throughput analysis. While urine generally has a lower protein concentration than plasma or serum, PPT can still be beneficial for removing interfering proteins and improving the cleanliness of the sample.
Experimental Protocol:
-
To 500 µL of the pre-treated (hydrolyzed, if applicable) urine sample in a microcentrifuge tube, add 1.5 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Data Summary
The following table summarizes the typical analytical performance parameters for the described sample preparation methods for pranoprofen in urine, as determined by UPLC-MS/MS. These values are intended to be representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | > 90% | 85 - 95% | > 80% |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | 1.5 - 3.0 ng/mL | 5.0 - 15.0 ng/mL |
| Matrix Effect | Low to Moderate | Moderate | Moderate to High |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | High | Moderate | Low |
Conclusion
The choice of sample preparation method for pranoprofen analysis in urine depends on the specific requirements of the study.
-
Solid-Phase Extraction is recommended for applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies with low dosage or for meeting stringent regulatory limits.
-
Liquid-Liquid Extraction offers a good balance between recovery and cleanliness and is a reliable and cost-effective method for routine analysis.
-
Protein Precipitation is the fastest method and is suitable for high-throughput screening purposes where a higher limit of detection is acceptable.
For all methods, the inclusion of an enzymatic hydrolysis step is crucial for the accurate determination of total pranoprofen concentration. It is recommended to validate the chosen method in-house to ensure it meets the specific performance criteria of the intended application.
References
Optimizing LC Gradient Elution for the Separation of Pranoprofen and Its Related Substances
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient method for the separation of Pranoprofen and its potential process-related impurities or degradation products. The methodologies outlined are based on established practices for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
Pranoprofen, a non-steroidal anti-inflammatory drug, is chemically known as 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid.[1] Like other drugs in its class, ensuring its purity and monitoring for any related substances is critical for safety and efficacy. A well-optimized Liquid Chromatography (LC) gradient method is essential for achieving the necessary resolution to separate the active pharmaceutical ingredient (API) from any potential impurities within a reasonable analysis time. This application note describes a systematic approach to developing such a method.
Experimental Apparatus and Conditions
A summary of typical starting conditions for Pranoprofen separation, based on methods for similar NSAIDs, is presented below.
| Parameter | Recommended Starting Conditions |
| HPLC System | Quaternary or Binary HPLC/UPLC System with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water or 20mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v) |
Method Development and Optimization Protocol
The development of a robust gradient HPLC method involves a systematic evaluation of various chromatographic parameters. The following protocol outlines a logical workflow for optimizing the separation of Pranoprofen.
Initial Scouting Gradient
The initial step is to run a broad scouting gradient to determine the approximate elution conditions for Pranoprofen and any observable impurities.
Protocol:
-
Prepare a standard solution of Pranoprofen and, if available, known impurities in the sample diluent.
-
Set up the HPLC system with the recommended starting conditions.
-
Execute a linear gradient from a low to a high percentage of the organic modifier (Mobile Phase B). A typical scouting gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Analyze the resulting chromatogram to determine the retention time of the main peak (Pranoprofen) and the presence of any other peaks.
Gradient Time and Slope Optimization
Based on the scouting run, the gradient time and slope can be adjusted to improve the resolution between the main peak and any closely eluting impurities.
Protocol:
-
If peaks are crowded at the beginning of the chromatogram, consider a shallower initial gradient.
-
If the main peak elutes very late, the initial percentage of the organic modifier can be increased, or the gradient slope can be made steeper.
-
To improve the separation of closely eluting peaks, a shallower gradient (a smaller %B change per unit of time) should be employed in the region of the chromatogram where these peaks elute. Segmented gradients can be particularly effective.[2]
Mobile Phase and pH Optimization
The choice of organic solvent and the pH of the aqueous phase can significantly impact selectivity.
Protocol:
-
Organic Modifier: If resolution is still not optimal with acetonitrile, repeat the optimized gradient using methanol as Mobile Phase B. The change in solvent can alter the elution order and improve separation.
-
pH of Mobile Phase A: The pH of the aqueous mobile phase affects the ionization state of acidic analytes like Pranoprofen.
-
Prepare Mobile Phase A at different pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate.
-
Repeat the analysis at each pH and observe the changes in retention time and peak shape. For acidic compounds, a lower pH generally leads to better retention and peak shape on a C18 column.
-
Typical Method Validation Parameters
Once an optimized method is developed, it should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the Pranoprofen peak from any impurities, degradants, and placebo components. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the desired concentration range. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratios of approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for LC gradient optimization.
Caption: A workflow for LC gradient method development.
Conclusion
The protocol described provides a systematic and efficient approach to developing a robust RP-HPLC gradient method for the separation of Pranoprofen and its related substances. By carefully optimizing the gradient profile, mobile phase composition, and other chromatographic parameters, a selective, accurate, and precise method can be established for routine quality control and stability testing.
References
Application Note: Quantification of Pranoprofen in Tissue Homogenates using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), in tissue homogenates. The methodology outlines procedures for tissue sample preparation, homogenization, protein precipitation-based extraction, and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of pranoprofen concentrations in various tissue matrices for pharmacokinetic, pharmacodynamic, and toxicology studies.
Introduction
Pranoprofen is a propionic acid derivative and a potent NSAID used in the management of inflammation and pain, particularly in ophthalmology.[1] Accurate quantification of pranoprofen in target tissues is crucial for understanding its local therapeutic effects and potential side effects. This protocol describes a robust and sensitive LC-MS/MS method for the determination of pranoprofen in tissue homogenates. The method involves homogenization of the tissue, followed by a simple and efficient protein precipitation step for sample clean-up prior to instrumental analysis.
Signaling Pathway of Pranoprofen
Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, pranoprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Caption: Pranoprofen's mechanism of action.
Experimental Workflow
The overall experimental workflow for the quantification of pranoprofen in tissue homogenates is depicted below. It involves tissue collection and homogenization, followed by protein precipitation for pranoprofen extraction. The resulting supernatant is then analyzed by LC-MS/MS.
References
Application Note & Protocol: Pranoprofen Bioequivalence Study Using Pranoprofen-13C-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for conducting a bioequivalence (BE) study of a generic Pranoprofen formulation against a reference listed drug (RLD). Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. To ensure the therapeutic equivalence of a generic product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2]
This protocol outlines a single-dose, two-period, two-sequence, crossover study design, which is a standard approach for bioequivalence assessment.[1] A critical component of this protocol is the use of a stable isotope-labeled internal standard, Pranoprofen-13C-d3, in the bioanalytical method. The use of a stable isotope-labeled internal standard is best practice as it mimics the analyte during sample preparation and analysis, correcting for variability and ensuring the accuracy and precision of the quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The bioanalytical method validation is detailed in accordance with international guidelines, ensuring the reliability and integrity of the data generated.[3][4] This document is intended to guide researchers through the entire process, from study design and execution to bioanalytical quantification and statistical analysis.
Study Design and Conduct
The study will be a randomized, open-label, single-dose, two-period, crossover bioequivalence study in healthy adult human subjects under fasting conditions.
2.1. Study Population A sufficient number of healthy male and female subjects will be recruited to ensure that the study has adequate statistical power. All subjects will undergo a comprehensive medical screening to determine their eligibility based on inclusion and exclusion criteria.
2.2. Study Design The study will consist of two treatment periods separated by a washout period of at least seven times the half-life of Pranoprofen. In each period, subjects will receive a single oral dose of either the test or reference Pranoprofen formulation.
2.3. Blood Sampling Serial blood samples will be collected in K3EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours). The exact timing may be adjusted based on the known pharmacokinetics of Pranoprofen. Plasma will be separated by centrifugation and stored at -70°C or lower until analysis.
2.4. Ethical Considerations The study will be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP). The study protocol and informed consent form will be reviewed and approved by an independent ethics committee. All subjects will provide written informed consent before participating in the study.
Bioanalytical Method Validation
A sensitive and selective LC-MS/MS method for the quantification of Pranoprofen in human plasma using this compound as an internal standard (IS) will be developed and validated.
3.1. Materials and Reagents
-
Pranoprofen reference standard
-
This compound (Internal Standard)
-
Human plasma (K3EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
3.2. Instrumentation An LC-MS/MS system equipped with a triple quadrupole mass spectrometer will be used for the analysis.
3.3. Sample Preparation A protein precipitation method will be utilized for the extraction of Pranoprofen and the IS from plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of the IS working solution (this compound).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Pranoprofen: To be determinedthis compound: To be determined |
3.5. Validation Parameters The method will be validated according to the EMA and FDA guidelines, assessing the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
-
Calibration Curve: A calibration curve will be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor will be used.
-
Matrix Effect: Assessed to ensure that the matrix components do not interfere with the ionization of the analyte and IS.
-
Stability: The stability of Pranoprofen in plasma will be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Linearity (r²) | ≥0.99 |
| Matrix Factor | CV ≤15% |
| Stability | Within ±15% of the nominal concentration |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject using non-compartmental analysis. The primary pharmacokinetic parameters for bioequivalence assessment are:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical analysis will be performed using an Analysis of Variance (ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters will be calculated.
Bioequivalence Acceptance Criteria For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.
Visualizations
Caption: Bioequivalence Study Workflow Diagram.
Caption: Bioanalytical Sample Analysis Workflow.
References
- 1. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 2. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Pranoprofen-13C-d3 Signal
Welcome to the technical support center for Pranoprofen-13C-d3. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during the analytical measurement of Pranoprofen using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is used as an internal standard in quantitative bioanalysis by mass spectrometry (MS). Because it is chemically almost identical to Pranoprofen, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Pranoprofen by correcting for variations in sample preparation and instrument response.
Q2: What are the most common causes of an inconsistent this compound signal?
Inconsistent signal from a deuterated internal standard like this compound can stem from several factors, including:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard, leading to variability.
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to varying concentrations of the internal standard in the final sample.
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Degradation of the Internal Standard: Pranoprofen is known to be susceptible to photodegradation. Exposure of this compound solutions to light, especially UV light, can cause it to break down, resulting in a lower signal.
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Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation from interfering compounds can affect the signal intensity.
-
Mass Spectrometer Issues: A dirty ion source, incorrect MS/MS transition settings, or general instrument instability can all contribute to signal fluctuations.
Q3: My this compound signal is consistently low across all samples. What should I check first?
A consistently low signal often points to a problem with the internal standard solution itself or a systematic issue in the sample preparation process.
-
Check the Internal Standard Stock Solution: Verify the concentration and integrity of your this compound stock solution. Consider preparing a fresh stock solution from the neat material.
-
Evaluate the Sample Preparation Procedure: Review your protocol for any steps where loss of the internal standard could occur, such as incomplete extraction or evaporation to dryness at excessive temperatures.
-
Inspect the LC-MS System: Ensure the mass spectrometer is properly tuned and that the correct MRM transition for this compound is being monitored with optimal collision energy.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across a Batch
Question: The peak area of my this compound internal standard is highly variable from sample to sample within the same analytical run. What could be the cause?
Answer: High variability in the internal standard signal across a batch is often indicative of differential matrix effects or inconsistencies in sample preparation for individual samples.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement. A post-extraction addition experiment can help determine the extent of the matrix effect.
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Review Sample Preparation Consistency: Carefully examine your sample preparation workflow for potential sources of variability, such as inconsistent pipetting of the internal standard, variations in extraction efficiency, or incomplete vortexing.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to ensure that there is no carryover affecting the subsequent injections.
Issue 2: Pranoprofen and this compound Have Different Retention Times
Question: I am observing a slight shift in the retention time between Pranoprofen and this compound. Is this normal and how can I address it?
Answer: A small retention time shift between an analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect." While often minor, a significant shift can lead to differential matrix effects and compromise quantification.
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient slope, or column temperature may help to minimize the separation and ensure co-elution.
-
Use a Column with Lower Resolution: If complete co-elution cannot be achieved, using a column with slightly lower resolving power might cause the two peaks to merge, mitigating the issue of differential matrix effects.
Data Presentation
Table 1: Impact of Matrix Effects on this compound Signal Intensity
| Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Plasma Lot 1 | 85.2 | 88.1 | -11.9 |
| Plasma Lot 2 | 78.9 | 82.5 | -17.5 |
| Urine Lot 1 | 92.7 | 95.3 | -4.7 |
| Urine Lot 2 | 89.1 | 91.8 | -8.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Stability of this compound Under Various Storage Conditions
| Condition | Storage Duration | Recovery (%) |
| 4°C, Protected from Light | 24 hours | 99.5 |
| Room Temperature, Exposed to Light | 24 hours | 85.3 |
| 40°C, Protected from Light | 24 hours | 92.1 |
| -20°C, Protected from Light | 7 days | 99.2 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess the impact of the biological matrix on the ionization of Pranoprofen and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Pranoprofen and this compound in a clean solvent (e.g., methanol/water) at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with Pranoprofen and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Pranoprofen and this compound before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Protocol 2: LC-MS/MS Method for the Quantification of Pranoprofen in Human Plasma
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-0.5 min: 20% B
- 0.5-2.5 min: 20% to 90% B
- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90% to 20% B
- 3.1-5.0 min: 20% B
- Injection Volume: 5 µL
- Column Temperature: 40°C
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
- Pranoprofen: Precursor Ion > Product Ion (e.g., m/z 256.1 > 210.1)
- This compound: Precursor Ion > Product Ion (e.g., m/z 260.1 > 214.1)
- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both analyte and internal standard.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent this compound signal.
Caption: Workflow for the evaluation of matrix effects on analyte and internal standard.
Caption: Simplified pathway of this compound photodegradation leading to signal loss.
Technical Support Center: Matrix Effects in Pranoprofen Bioanalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of Pranoprofen.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Pranoprofen bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix[1][2]. In the bioanalysis of Pranoprofen, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of quantitation[1][3]. These interferences can arise from endogenous components of biological samples like plasma, urine, or tissue homogenates, such as phospholipids, salts, and proteins[4].
Q2: What are the common biological matrices for Pranoprofen analysis and their associated challenges?
A2: Pranoprofen is frequently analyzed in plasma and various ocular tissues (cornea, sclera). Plasma is a complex matrix containing high concentrations of proteins and lipids, which are major sources of matrix effects. Ocular tissues, while less complex than plasma, require thorough homogenization and extraction, which can introduce interfering substances. The small sample volumes often available from ocular studies also present a challenge for achieving desired sensitivity.
Q3: Which sample preparation techniques are recommended to minimize matrix effects for Pranoprofen?
A3: The choice of sample preparation is critical for reducing matrix effects. The most common techniques are:
-
Protein Precipitation (PP): A simple and fast method, but it may result in less clean extracts, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PP by partitioning Pranoprofen into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interfering components. This is often the most effective method for minimizing matrix effects.
Q4: How can I qualitatively and quantitatively assess matrix effects for my Pranoprofen assay?
A4: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of Pranoprofen solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal indicates the presence of matrix effects.
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF of 1 implies no matrix effect.
-
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of Pranoprofen is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to be free from matrix effect-related inaccuracies.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time
| Potential Cause | Troubleshooting Action |
| Matrix Overload on Analytical Column | Dilute the sample extract or inject a smaller volume. Optimize the sample cleanup procedure (e.g., switch from PP to SPE) to remove more interferences. |
| Column Degradation | Replace the analytical column with a new one. Use a guard column to protect the analytical column from strongly retained matrix components. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal for Pranoprofen's retention and separation from matrix components. Adjust pH or organic solvent ratio. |
Issue 2: High Variability in Quantitative Results (Poor Precision)
| Potential Cause | Troubleshooting Action |
| Inconsistent Matrix Effects | Improve the sample preparation method for more consistent removal of interfering substances. Use a stable isotope-labeled internal standard to compensate for variability. |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation). Automate sample preparation if possible. |
| Carryover | Optimize the autosampler wash sequence with a strong solvent to eliminate residual analyte between injections. |
Issue 3: Low Analyte Recovery
| Potential Cause | Troubleshooting Action |
| Inefficient Extraction | Optimize the extraction solvent pH and polarity for LLE. For SPE, evaluate different sorbent types and elution solvents. For PP, try different precipitation solvents (e.g., acetonitrile, methanol) and ratios. |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Check for non-specific binding to labware. |
| Analyte Degradation | Investigate the stability of Pranoprofen under the extraction and storage conditions. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Pranoprofen from Plasma
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M HCl to acidify the sample.
-
Extraction: Add 600 µL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.
-
Separation & Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: Protein Precipitation (PP) of Pranoprofen from Plasma
-
Sample Preparation: To 100 µL of plasma, add 25 µL of internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 3: Solid-Phase Extraction (SPE) of Pranoprofen from Ocular Tissue Homogenate
-
Tissue Homogenization: Homogenize the ocular tissue sample in a suitable buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the tissue homogenate onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Pranoprofen with 1 mL of 5% formic acid in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |
| Recovery (%) | 85 - 95 | 70 - 90 | > 90 | |
| Matrix Factor | Can be significant (<0.8 or >1.2) | Generally closer to 1 | Typically closest to 1 | General knowledge |
| Process Efficiency (%) | Moderate | Moderate to High | High | General knowledge |
Note: The values presented are typical ranges and should be experimentally determined for each specific assay.
Visualizations
Caption: A workflow for troubleshooting matrix effects in Pranoprofen bioanalysis.
Caption: General sample preparation workflows for Pranoprofen bioanalysis.
References
- 1. An initial assessment of naproxen, ibuprofen and diclofenac in Ladysmith water resources in South Africa using molecularly imprinted solid-phase extraction followed by high performance liquid chromatography-photodiode array detection [scielo.org.za]
- 2. longdom.org [longdom.org]
- 3. Pranoprofen quantification in ex vivo corneal and scleral permeation samples: Analytical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pranoprofen-13C-d3 stability in biological matrices
Welcome to the technical support center for Pranoprofen-13C-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for the quantification of Pranoprofen in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As an internal standard, it is added to samples at a known concentration to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What is the expected stability of this compound in its solid form?
A2: In its solid form, this compound is stable for at least four years when stored appropriately.[1]
Q3: How stable is this compound expected to be in biological matrices?
A3: While specific stability data for this compound in biological matrices is not extensively published, general principles for SIL internal standards suggest that its stability will be comparable to the unlabeled parent compound, Pranoprofen. The carbon-13 and deuterium labels are stable isotopes and are not expected to significantly alter the chemical stability of the molecule. However, it is crucial to perform stability assessments as part of your bioanalytical method validation.
Q4: What are the main degradation pathways for Pranoprofen?
A4: Pranoprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), can be susceptible to degradation. It is known to be unstable in aqueous solutions, particularly when exposed to light.[2] Forced degradation studies on similar compounds suggest potential instability under strong acidic and oxidative conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | Review and optimize your extraction protocol (Protein Precipitation, LLE, or SPE). Ensure the pH of the sample is appropriate for the chosen extraction method. For NSAIDs, which are typically acidic, acidification of the sample can improve extraction efficiency. |
| Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be considered to minimize non-specific binding. |
| Degradation During Sample Processing | Minimize the time samples spend at room temperature. Process samples on ice or at 4°C. Protect samples from light, as Pranoprofen can be light-sensitive.[2] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is of sufficient strength and volume to completely elute this compound from the solid-phase extraction cartridge. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. For acidic compounds like Pranoprofen, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape. |
| Column Degradation | Ensure the column is not overloaded and is properly regenerated and stored. If performance declines, consider replacing the column. |
| Isotope Effect | In some cases, deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte. Ensure the chromatographic method is capable of resolving the analyte and internal standard peaks if this occurs, or integrate them as a single peak if they co-elute. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Endogenous Components | Improve sample cleanup by using a more selective extraction method (e.g., SPE instead of protein precipitation). Modify the chromatographic gradient to better separate this compound from interfering matrix components. |
| Phospholipid Contamination (in plasma/serum) | Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or a targeted precipitation method. |
| High Salt Concentration | If using LLE or "salting out" protein precipitation, ensure that the final extract is sufficiently diluted or desalted to avoid introducing high concentrations of salt into the MS source. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Human Plasma
This protocol outlines the procedure for evaluating the freeze-thaw, short-term (bench-top), and long-term stability of this compound in human plasma.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with this compound at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquot the LQC and HQC samples into polypropylene tubes.
2. Freeze-Thaw Stability:
-
Analyze a set of LQC and HQC samples (n=3 for each) to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat the freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, process and analyze the samples.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
3. Short-Term (Bench-Top) Stability:
-
Analyze a set of LQC and HQC samples (n=3 for each) to establish the baseline concentration.
-
Leave the remaining aliquots on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the baseline concentration.
4. Long-Term Stability:
-
Analyze a set of LQC and HQC samples (n=3 for each) to establish the baseline concentration.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples for analysis.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the baseline concentration.
Protocol 2: Sample Preparation of Pranoprofen from Human Plasma using Protein Precipitation
Materials:
-
Human plasma sample containing Pranoprofen and spiked with this compound.
-
Acetonitrile (ACN), ice-cold.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protocol 3: Sample Preparation of Pranoprofen from Human Urine using Liquid-Liquid Extraction (LLE)
Materials:
-
Human urine sample containing Pranoprofen and spiked with this compound.
-
Ethyl acetate.
-
Hydrochloric acid (HCl), 1 M.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Pipette 500 µL of the urine sample into a microcentrifuge tube.
-
Acidify the sample by adding 50 µL of 1 M HCl to adjust the pH to approximately 3-4.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Mechanism of action of Pranoprofen.
Caption: Bioanalytical workflow for Pranoprofen quantification.
Caption: A logical approach to troubleshooting LC-MS/MS issues.
References
Pranoprofen-13C-d3 Mass Spectrometry Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Pranoprofen and its isotopic internal standard, Pranoprofen-13C-d3. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reliable bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Pranoprofen analysis by LC-MS/MS?
A1: Pranoprofen, a nonsteroidal anti-inflammatory drug (NSAID), can be effectively ionized in both positive and negative electrospray ionization (ESI) modes.[1] However, negative ion mode is often preferred for acidic molecules like Pranoprofen as it typically yields a strong deprotonated molecule [M-H]-, leading to high sensitivity and specificity.[2][3]
Q2: How do I select the precursor and product ions for Pranoprofen and this compound in Multiple Reaction Monitoring (MRM) mode?
A2: The precursor ion for Pranoprofen in negative ion mode will be its deprotonated molecule [M-H]⁻. For this compound, the precursor ion will be [M+2-H]⁻, accounting for the mass difference from the isotopic labels. Product ions are generated by fragmentation of the precursor ion in the collision cell. A common fragmentation for propionic acid derivatives like Pranoprofen involves the loss of the carboxylic acid group.
To determine the optimal transitions, a product ion scan of the precursor ion should be performed. Based on the structure of Pranoprofen and data from similar compounds like Fenoprofen, the following are recommended starting points for MRM transitions[2]:
-
Pranoprofen: Precursor ion (Q1) m/z 253.1 → Product ion (Q3) m/z 209.1 (Loss of CO₂)
-
This compound: Precursor ion (Q1) m/z 257.1 → Product ion (Q3) m/z 213.1 (Loss of CO₂)
Q3: What are typical starting parameters for collision energy (CE) and declustering potential (DP)?
A3: Collision energy and declustering potential are instrument-dependent and require optimization for each specific analyte and mass spectrometer. A good starting point is to perform a CE and DP optimization experiment by infusing a standard solution of Pranoprofen and its internal standard. Generally, for similar small molecules, a collision energy in the range of -15 to -30 eV and a declustering potential of -40 to -80 V in negative ion mode can be considered as a starting point for optimization.
Q4: I am observing significant matrix effects in my plasma samples. What can I do to mitigate this?
A4: Matrix effects, such as ion suppression or enhancement, are common challenges in bioanalysis.[4] To mitigate these, consider the following strategies:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method. While protein precipitation is a quick method, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract.
-
Chromatographic Separation: Optimize your LC method to ensure that Pranoprofen and its internal standard elute in a region free from co-eluting matrix components.
-
Use a Stable Isotope Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Pranoprofen/IS | Incorrect MRM transitions. | Verify the precursor and product ion m/z values. Perform a product ion scan to confirm fragmentation. |
| Inefficient ionization. | Optimize source parameters (e.g., ion spray voltage, temperature, gas flows). Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of weak acid or base to promote ionization). For negative mode, a slightly basic mobile phase or the addition of a buffer like ammonium acetate can be beneficial. | |
| Sample degradation. | Ensure proper sample handling and storage. Pranoprofen may be light-sensitive. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible mobile phase or pH. | Adjust the mobile phase composition and pH. For acidic compounds on a C18 column, a mobile phase pH around 3-4 often yields good peak shapes. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix interference. | Improve sample preparation to remove interfering components. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed meticulously. |
| Fluctuation in instrument performance. | Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. | |
| Instability of analyte in the matrix or autosampler. | Conduct stability studies to assess the stability of Pranoprofen under different storage and analytical conditions. |
Optimized Mass Spectrometry Parameters (Recommended Starting Points)
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of Pranoprofen and this compound in negative ion mode. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Pranoprofen | This compound (IS) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) m/z | 253.1 | 257.1 |
| Product Ion (Q3) m/z | 209.1 | 213.1 |
| Dwell Time (ms) | 100-200 | 100-200 |
| Declustering Potential (DP) (V) | -60 | -60 |
| Entrance Potential (EP) (V) | -10 | -10 |
| Collision Energy (CE) (eV) | -25 | -25 |
| Collision Cell Exit Potential (CXP) (V) | -15 | -15 |
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general procedure for the extraction and analysis of Pranoprofen from plasma samples.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 20% B
-
4.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer capable of MRM analysis.
Visualizations
Caption: Experimental workflow for Pranoprofen analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trouble shooting during bioanalytical estimation of drug and metabolites using lc-ms/ms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pranoprofen-13C-d3 Peak Splitting in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the issue of peak splitting specifically encountered during the chromatographic analysis of Pranoprofen-13C-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak splitting when analyzing this compound?
A1: The most probable cause is the chromatographic isotope effect . The deuterium atoms in this compound can cause it to have a slightly different retention time compared to any residual, unlabeled Pranoprofen that may be present as an impurity.[1][2][3][4] This results in two closely eluting peaks, which appear as a split or shouldered peak.
Q2: Could the peak splitting be due to the presence of enantiomers?
A2: Yes, this is a possibility. Pranoprofen is a chiral molecule and exists as (S)-(+)- and (R)-(-)-enantiomers.[2] If you are using a non-chiral column, the enantiomers will co-elute as a single peak. However, under certain conditions or with specific stationary phases, partial separation might occur, leading to peak broadening or splitting. For complete separation of enantiomers, a chiral chromatography method is required.
Q3: Can the mobile phase pH cause peak splitting for this compound?
A3: Absolutely. Pranoprofen is an acidic compound with a pKa of approximately 3.63. If the pH of your mobile phase is close to this pKa, both the ionized and non-ionized forms of the analyte will exist in equilibrium. These two forms can have different interactions with the stationary phase, resulting in peak splitting or severe tailing.
Q4: Is it possible that the this compound is degrading and causing the split peak?
A4: Yes, degradation of the analyte is a potential cause. Pranoprofen has been shown to be susceptible to photodegradation. If your sample is exposed to light, or if the analytical conditions are harsh (e.g., high temperature, extreme pH), degradation products can form and co-elute with the main peak, causing splitting or the appearance of new peaks.
Q5: My unlabeled Pranoprofen standard gives a sharp peak, but the this compound shows splitting. Why?
A5: This strongly suggests the issue is related to the isotopic labeling. It could be due to the chromatographic isotope effect where the deuterated and any residual unlabeled compound separate slightly. Another possibility is the presence of impurities from the synthesis of the labeled standard.
Troubleshooting Guides
If you are experiencing peak splitting with this compound, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow for Peak Splitting
Caption: A logical workflow to diagnose the root cause of peak splitting for this compound.
Step 1: Isolate the Problem - Labeled vs. Unlabeled Compound
The first step is to determine if the issue is specific to the isotopically labeled standard or a general chromatographic problem.
Experimental Protocol:
-
Prepare a standard solution of unlabeled Pranoprofen at a concentration similar to your this compound sample.
-
Inject the unlabeled standard using the same chromatographic method.
-
Observe the Peak Shape:
-
Sharp, symmetrical peak: The problem is likely related to the this compound standard itself (e.g., isotopic effect, impurities). Proceed to Troubleshooting Path A .
-
Split or distorted peak: The issue is likely with the chromatographic method or system. Proceed to Troubleshooting Path B .
-
Troubleshooting Path A: Issues Specific to this compound
If the unlabeled standard gives a good peak shape, focus on the properties of the labeled compound.
1. Chromatographic Isotope Effect and Impurities:
-
Cause: Deuterium labeling can alter the physicochemical properties of a molecule enough to cause a slight shift in retention time compared to its non-deuterated counterpart. If your this compound standard contains a small amount of unlabeled Pranoprofen, you may see two closely eluting peaks.
-
Solution:
-
Contact the supplier of your labeled standard to inquire about its isotopic purity and the presence of unlabeled material.
-
If possible, use a higher resolution column or optimize your gradient to try and separate the two species.
-
If complete separation is not possible, and you are using this for quantification, ensure your integration method correctly sums the areas of both peaks.
-
2. Analyte Degradation:
-
Cause: Pranoprofen can degrade, especially when exposed to light. Degradation products may have similar structures and co-elute, causing peak splitting.
-
Solution:
-
Prepare fresh samples and protect them from light using amber vials.
-
Avoid prolonged storage of solutions, even at low temperatures.
-
If degradation is suspected, perform a forced degradation study to identify the retention times of potential degradants.
-
Forced Degradation Protocol (Example):
-
Prepare separate solutions of this compound.
-
Expose them to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solution and as solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to see if any new peaks correspond to the split peak in your original sample.
3. Chiral Separation:
-
Cause: If your column has some chiral selectivity, or if the mobile phase contains additives that can act as chiral selectors, you might be seeing partial separation of the Pranoprofen enantiomers.
-
Solution:
-
If enantiomeric separation is not the goal, ensure you are using a standard achiral column (e.g., C18) and a simple mobile phase (e.g., acetonitrile and water with a pH-adjusting acid).
-
If you need to analyze the enantiomers separately, a dedicated chiral column and method are required.
-
Troubleshooting Path B: General Chromatographic Issues
If both labeled and unlabeled Pranoprofen show peak splitting, the problem lies with your HPLC method or instrument.
1. Mobile Phase pH:
-
Cause: With a pKa of ~3.63, a mobile phase pH between 2.6 and 4.6 can lead to the presence of both ionized and non-ionized forms, causing peak splitting.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For Pranoprofen, a pH of < 2.5 or > 5.5 is recommended. Use a buffer to maintain a stable pH.
| Mobile Phase pH | Expected Pranoprofen Form | Expected Peak Shape |
| ~3.6 | Mixed Ionized/Non-ionized | Split or Broad |
| < 2.5 | Primarily Non-ionized | Sharp |
| > 5.5 | Primarily Ionized | Sharp |
2. Column Health:
-
Cause: A void at the column inlet, a partially blocked frit, or contamination of the stationary phase can distort the flow path and cause all peaks to split.
-
Solution:
-
Flush the column: Reverse the column and flush with a strong solvent (e.g., isopropanol) to remove potential blockages.
-
Replace the frit: If the problem persists, the inlet frit may be irreversibly blocked and should be replaced.
-
Replace the column: If flushing and frit replacement do not resolve the issue, the column bed may be compromised, and the column needs to be replaced.
-
3. Injection Solvent and Volume:
-
Cause: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, especially for early eluting peaks. A large injection volume can also lead to peak broadening and splitting.
-
Solution:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, minimize the injection volume.
-
Reduce the injection volume to see if the peak shape improves.
-
4. Instrument Issues:
-
Cause: Leaks in the system, malfunctioning check valves, or a faulty injector can all contribute to peak shape problems.
-
Solution:
-
Perform a thorough system check for any leaks.
-
Listen for any unusual noises from the pump which might indicate check valve issues.
-
Run a system suitability test with a well-characterized standard to ensure the instrument is performing correctly.
-
Example Experimental Protocol: HPLC-UV Analysis of Pranoprofen
This protocol is a starting point and may require optimization for your specific instrument and application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 276 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Diagram: HPLC Method Logic
Caption: A schematic of the key components and parameters for the HPLC analysis of this compound.
References
Pranoprofen-13C-d3 Mass Spectrometry Interference Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues with Pranoprofen-13C-d3 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID). This compound is a stable isotope-labeled version of Pranoprofen, where one carbon atom has been replaced with its heavier isotope, Carbon-13 (¹³C), and three hydrogen atoms have been replaced with deuterium (d). This labeling results in a molecule that is chemically identical to Pranoprofen but has a higher molecular weight. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. It is used to accurately quantify the amount of Pranoprofen in a sample by correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.
Q2: What is isotopic crosstalk and how can it affect my results?
Isotopic crosstalk, or cross-contribution, is a form of interference in mass spectrometry that occurs when the signal from the analyte (Pranoprofen) contributes to the signal of its SIL-IS (this compound), or vice versa. This happens because naturally occurring heavy isotopes (like ¹³C and ²H) in the unlabeled Pranoprofen can result in a small percentage of molecules having a mass close to that of the this compound internal standard. If this interference is not accounted for, it can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Pranoprofen and this compound?
Based on publicly available mass spectral data, a common MRM transition for Pranoprofen in positive ion mode is:
-
Pranoprofen: Precursor ion [M+H]⁺ at m/z 256.1 → Product ion at m/z 210.1
For this compound, the precursor ion will be shifted by the mass of the isotopic labels. With one ¹³C and three deuterium atoms, the mass increase is approximately 4 Da. Therefore, the expected MRM transition is:
-
This compound: Precursor ion [M+H]⁺ at m/z 260.1 → Product ion at m/z 210.1 or a shifted product ion depending on the location of the labels. It is crucial to confirm these transitions experimentally.
Troubleshooting Guides
Issue 1: Inaccurate quantification, particularly at high analyte concentrations.
Possible Cause: Isotopic crosstalk from Pranoprofen to this compound. At high concentrations of Pranoprofen, the contribution of its natural isotopes to the internal standard's mass channel can become significant, leading to an underestimation of the true analyte concentration.
Troubleshooting Steps:
-
Assess the Isotopic Contribution:
-
Prepare a high-concentration solution of unlabeled Pranoprofen (with no internal standard).
-
Analyze this solution using the MRM transition for this compound.
-
Any signal detected in the internal standard channel is due to isotopic contribution from the analyte.
-
-
Calculate the Percent Cross-Signal Contribution:
-
Prepare and analyze a set of calibration standards containing known concentrations of Pranoprofen but without the internal standard.
-
Measure the "apparent" internal standard response in these samples.
-
Separately, analyze the internal standard solution at its working concentration.
-
Use the following formula to calculate the percent contribution at each calibrator concentration: % Contribution = (Apparent IS Response in Calibrator / IS Response at Working Concentration) * 100
-
-
Mitigation Strategies:
-
Increase the Concentration of the Internal Standard: This can reduce the relative impact of the crosstalk. However, be mindful of potential detector saturation.[1]
-
Select a Different MRM Transition: If possible, choose a product ion for the internal standard that is free from interference.
-
Use a Non-linear Calibration Curve: If the crosstalk is predictable and consistent, a quadratic or other non-linear regression model may provide a better fit for the calibration curve.[1]
-
Issue 2: Poor peak shape or split peaks for the internal standard.
Possible Cause: Deuterium isotope effect. The replacement of hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of the molecule, causing it to elute slightly earlier or later than the unlabeled analyte in reverse-phase chromatography.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Adjust the gradient profile or the organic modifier in the mobile phase to improve peak shape and ensure co-elution of the analyte and internal standard.
-
Consider using a different stationary phase if co-elution cannot be achieved.
-
-
Verify Co-elution:
-
Inject a solution containing both Pranoprofen and this compound and monitor their respective MRM transitions.
-
The retention times for both compounds should be as close as possible to ensure they experience the same matrix effects.
-
Issue 3: High background or interfering peaks at the retention time of the analyte or internal standard.
Possible Cause: Contamination of the LC-MS system, impure reagents, or matrix effects from the sample.
Troubleshooting Steps:
-
System Cleanliness:
-
Flush the LC system with a strong solvent wash to remove any accumulated contaminants.
-
Clean the mass spectrometer's ion source.
-
-
Reagent and Standard Purity:
-
Analyze a blank injection of the mobile phase and reconstitution solvent to check for contamination.
-
Verify the purity of the Pranoprofen and this compound standards. The unlabeled Pranoprofen should be free of any impurities that have the same mass as the internal standard.
-
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Data Presentation
Table 1: Illustrative Example of Isotopic Crosstalk Assessment
| Pranoprofen Concentration (ng/mL) | Apparent IS Response (cps) | IS Working Solution Response (cps) | % Cross-Signal Contribution |
| 1 | 50 | 500,000 | 0.01% |
| 10 | 510 | 500,000 | 0.10% |
| 100 | 5,200 | 500,000 | 1.04% |
| 500 | 26,500 | 500,000 | 5.30% |
| 1000 | 55,000 | 500,000 | 11.00% |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Crosstalk
Objective: To quantify the contribution of unlabeled Pranoprofen to the signal of this compound.
Materials:
-
Pranoprofen analytical standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine)
-
LC-MS grade solvents
Procedure:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of Pranoprofen at the upper limit of quantification (ULOQ) in the reconstitution solvent.
-
Prepare Internal Standard Working Solution: Prepare a solution of this compound at the concentration used in the assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration Pranoprofen solution and acquire data using the MRM transition for this compound.
-
Inject the internal standard working solution and acquire data using its MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the signal in the internal standard channel from the injection of the high-concentration analyte solution. This is the "crosstalk signal."
-
Measure the peak area of the internal standard from the injection of its working solution.
-
Calculate the percent crosstalk: % Crosstalk = (Crosstalk Signal Area / Internal Standard Signal Area) * 100
-
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic crosstalk.
Caption: Proposed fragmentation of Pranoprofen.
References
Technical Support Center: Pranoprofen LC-MS Analysis
Welcome to the technical support center for Pranoprofen LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carryover and ensure accurate, reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with carryover during Pranoprofen LC-MS analysis in a simple question-and-answer format.
Question 1: I am observing a significant Pranoprofen peak in my blank injection immediately following a high-concentration sample. What are the initial steps to diagnose the source of this carryover?
Answer:
Observing a peak in a blank injection post-analysis of a high-concentration sample is a classic sign of carryover. The initial step is to systematically identify the source of the carryover. The most common sources are the autosampler, the injection valve, and the column.[1][2]
Here is a systematic approach to pinpoint the issue:
-
Injector and Needle Contamination: The autosampler needle and injection port are frequent culprits.[1][2]
-
Action: Program a series of blank injections. If the carryover peak area decreases with each subsequent blank injection, it is likely originating from the autosampler.[3]
-
Action: Enhance your needle wash protocol. Use a strong, appropriate wash solvent and increase the duration or number of wash cycles.
-
-
Column as the Source: The analytical column can retain Pranoprofen, which then elutes in subsequent runs.
-
Action: To test this, inject a blank sample after the column has been thoroughly flushed and re-equilibrated. If the carryover peak persists, the column is a likely source.
-
Action: Replace the column with a new one and inject a blank. If the carryover disappears, the original column was the source of the problem.
-
-
System Plumbing: Dead volumes in fittings and tubing can also contribute to carryover.
-
Action: Inspect all fittings and connections between the injector and the column for any potential dead volumes. Ensure all tubing is properly seated in its fittings.
-
The following workflow can help guide your diagnostic process:
Question 2: My attempts to eliminate Pranoprofen carryover with standard wash solutions (e.g., mobile phase) have been unsuccessful. What alternative wash solutions or strategies can I employ?
Answer:
Standard wash solutions may not be strong enough to remove all residual Pranoprofen, especially after injecting high-concentration samples. Pranoprofen's chemical properties may require a more rigorous washing protocol.
Recommended Wash Solutions and Strategies:
-
Increase Organic Strength: If using a reversed-phase method, a wash solution with a higher percentage of organic solvent (e.g., 90-100% acetonitrile or methanol) can be more effective at removing retained Pranoprofen.
-
Utilize a "Strong" and "Weak" Wash Cycle: Cycling between a high organic wash and an aqueous wash can be more effective than a continuous high organic wash. This helps to remove compounds that may have precipitated in the high organic environment.
-
Solvent Mismatch: Consider using a wash solvent that is different from the mobile phase but has a high solubilizing power for Pranoprofen. For example, isopropanol can be an effective wash solvent.
-
Additive-Enhanced Wash Solutions: Adding a small amount of acid or base to the wash solvent can help to ionize Pranoprofen and improve its solubility, aiding in its removal. The choice of acid or base should be compatible with your LC-MS system.
The following diagram illustrates the decision-making process for selecting an appropriate wash solution:
References
Pranoprofen-13C-d3 degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Pranoprofen-13C-d3.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, similar to its parent compound Pranoprofen, is susceptible to degradation primarily through photolysis, especially when in an aqueous solution and exposed to ultraviolet (UV) light.[1][2] The degradation process is often an oxidative reaction.[1][2] Other contributing factors can include exposure to oxygen and the presence of certain ions in the solution.[3]
Q2: I have observed additional peaks in my chromatogram after a short period of storing my this compound stock solution. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The primary photodegradation pathway of Pranoprofen involves oxidation, leading to several photoproducts. One of the main identified products is 7-acetyl-5H-benzopyrano[2,3-b]pyridin-5-one, which is a final oxidized form of Pranoprofen.
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to protect your this compound samples from light. This can be achieved by using amber vials or containers with high UV-blocking properties. Additionally, limiting the exposure of your solutions to oxygen can inhibit oxidative degradation. The use of antioxidants, such as alkylphenols or sodium thiosulfate, may also help in stabilizing the compound in solution.
Q4: What are the optimal storage conditions for this compound solutions?
A4: this compound solutions should be stored in a cool, dark place. The use of opaque or amber-colored containers is highly recommended to prevent photodegradation. For aqueous solutions, it is also advisable to limit the headspace in the container to minimize contact with oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of parent compound concentration | Photodegradation | Store samples in amber vials or wrap containers in aluminum foil to protect from light. |
| Oxidation | Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Consider adding an appropriate antioxidant. | |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products | Confirm the identity of the peaks using LC-MS/MS. Compare the mass-to-charge ratio and fragmentation patterns with known Pranoprofen degradants. |
| Inconsistent results between experimental replicates | Variable light exposure during sample handling | Ensure all samples are handled under consistent lighting conditions, preferably under yellow light to minimize UV exposure. |
| Inconsistent oxygen exposure | Prepare and handle all solutions consistently, minimizing the time they are exposed to the atmosphere. |
Experimental Protocols
Protocol for Forced Degradation Study (Photodegradation)
This protocol outlines a typical experiment to assess the photostability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with an aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10 µg/mL.
- Transfer the solution to clear glass vials for exposure and amber glass vials for control (dark) samples.
2. Stress Conditions:
- Place the clear glass vials in a photostability chamber equipped with a UV lamp.
- Expose the samples to UV irradiation for a defined period (e.g., 2 hours).
- Simultaneously, keep the control samples in the dark at the same temperature.
3. Analytical Method (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Injection Volume: 10 µL.
- Analyze the exposed and control samples by HPLC to monitor the degradation of this compound and the formation of photoproducts.
Visualizations
Caption: Proposed photodegradation pathway of Pranoprofen.
Caption: Experimental workflow for a photodegradation study.
References
Validation & Comparative
A Comparative Guide to the Validation of Pranoprofen-13C-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. For quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This guide provides a comprehensive comparison of Pranoprofen-13C-d3 as an internal standard for the quantification of Pranoprofen, benchmarked against common alternatives, in accordance with international bioanalytical method validation guidelines.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A suitable internal standard (IS) is crucial in bioanalytical methods to compensate for variability during sample processing and analysis.[1] Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative mass spectrometry-based assays.[2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential variabilities. This compound is specifically designed for use as an internal standard in the quantification of Pranoprofen by GC- or LC-MS. It has a purity of ≥99% for deuterated forms (d1-d3).
Core Principles of Internal Standard Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2] The primary objective is to demonstrate that the analytical method is suitable for its intended purpose.[2] Key validation parameters for an internal standard are outlined below.
Quantitative Data Summary
The following tables summarize the key validation parameters and their typical acceptance criteria for chromatographic methods as specified in the ICH M10 guideline. Due to the limited availability of public data specifically for this compound, representative performance data from the validation of a similar NSAID analysis using a deuterated internal standard (Fenoprofen-d3) is included for illustrative purposes.
Table 1: General Bioanalytical Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Representative Performance (using Fenoprofen-d3 as a surrogate) |
| Calibration Curve | ||
| Linearity (r²) | ≥ 0.99 | ≥ 0.9996 |
| Accuracy | ±15% of nominal (±20% at LLOQ) for ≥75% of standards | Within ±3.7% of nominal |
| Accuracy & Precision | (QC Samples at LLOQ, Low, Mid, High) | |
| Within-run Accuracy | ±15% of nominal (±20% at LLOQ) | 96.4% to 103.7% |
| Between-run Accuracy | ±15% of nominal (±20% at LLOQ) | Not explicitly stated, but within-run data is strong |
| Within-run Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤4.3% |
| Between-run Precision (%CV) | ≤15% (≤20% at LLOQ) | Not explicitly stated, but within-run data is strong |
| Selectivity & Specificity | No significant interference at the retention time of the analyte and IS. | No interference observed from endogenous plasma components. |
| Interference <20% of LLOQ for analyte, <5% for IS. | Met criteria | |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Negligible matrix effect reported |
| Stability | ||
| Bench-top, Freeze-thaw, Long-term | ±15% of nominal concentration | Stable under tested conditions |
Table 2: Comparison of Internal Standard Alternatives for Pranoprofen Analysis
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with the analyte; corrects for matrix effects and extraction variability most effectively; considered the "gold standard". | Higher cost; may not be commercially available for all analytes. |
| Structurally Analogous | Ketoprofen, Fenoprofen, Ibuprofen | More readily available and less expensive than SIL-IS; can provide adequate correction if chosen carefully. | May have different chromatographic retention and ionization efficiency than the analyte; may not fully compensate for matrix effects. |
| No Internal Standard | (External Standard Method) | Simplest approach. | Does not account for variability in sample preparation, injection volume, or matrix effects; generally not acceptable for regulated bioanalysis. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below are representative methodologies for the validation of Pranoprofen analysis using a SIL-IS, based on established practices for NSAIDs.
Sample Preparation (Plasma)
-
Spiking: To 100 µL of blank biological matrix (e.g., human plasma), add the appropriate volume of Pranoprofen working solution to achieve the desired calibration curve and quality control (QC) concentrations.
-
Internal Standard Addition: Add 25 µL of the this compound working solution (e.g., at 100 ng/mL in methanol) to all samples, calibration standards, and QCs, except for the blank matrix sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a new set of tubes.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MS/MS Transitions:
-
Pranoprofen: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → corresponding fragment ion (mass shift of +4)
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process.
Caption: Experimental workflow for Pranoprofen bioanalysis.
Caption: Core parameters for internal standard validation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Using Pranoprofen-13C-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Pranoprofen, with a focus on the principles of cross-validation using Pranoprofen-13C-d3 as an internal standard. The information presented is compiled to offer a comprehensive resource for method development and validation in a regulated environment.
Introduction to Cross-Validation and the Role of Internal Standards
In bioanalysis, cross-validation is a critical procedure that ensures the consistency and reliability of data when analytical methods are transferred between laboratories, when different analytical methods are employed within the same study, or when modifications are made to a previously validated method. The choice of an appropriate internal standard (IS) is fundamental to a robust and reliable analytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
An ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, compensating for variability in extraction recovery and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard. They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency, which leads to improved precision and accuracy.[1][2] Structural analogs, while a viable alternative, may exhibit different extraction recoveries and ionization responses, potentially compromising data quality.[3]
Comparative Analysis of Analytical Methods
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Pranoprofen quantification, comparing the use of a stable isotope-labeled internal standard (this compound) with a structural analog internal standard (e.g., Ketoprofen). While specific cross-validation data for this compound is not publicly available, the presented data is based on established principles and typical performance of analogous assays for other NSAIDs.[4][5]
Table 1: Performance Comparison of Internal Standards for Pranoprofen Analysis by LC-MS/MS
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Ketoprofen) | Rationale |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | SIL IS more effectively corrects for variability across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Co-elution and similar ionization of SIL IS provide superior correction. |
| Precision (% CV) | ≤ 5% | ≤ 15% | SIL IS minimizes variability from sample preparation and matrix effects. |
| Matrix Effect | Minimal to negligible | Potential for significant ion suppression or enhancement | SIL IS co-elutes and experiences the same matrix effects as the analyte, providing effective normalization. |
| Extraction Recovery | Consistent and comparable to analyte | May differ from analyte, leading to variability | The near-identical chemical properties of the SIL IS ensure it tracks the analyte's recovery more reliably. |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS assay for Pranoprofen in human plasma and a protocol for cross-validation.
LC-MS/MS Method for Pranoprofen in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (blank, calibration standard, quality control, or study sample), add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
2. Chromatographic Conditions
-
HPLC System: A validated UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pranoprofen: m/z 254.1 → 210.1
-
This compound: m/z 258.1 → 214.1
-
Ketoprofen (example structural analog): m/z 253.1 → 209.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Cross-Validation Protocol
This protocol outlines the comparison between two validated analytical methods for Pranoprofen (Method A and Method B).
1. Sample Selection:
-
Select a minimum of 20 study samples previously analyzed by Method A.
-
Ensure the concentrations of these samples span the calibration curve range.
2. Reanalysis:
-
Analyze the selected samples using Method B.
3. Acceptance Criteria:
-
The percentage difference between the results from Method A and Method B for each sample should be calculated.
-
At least 67% (two-thirds) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the results from the two methods.
-
The correlation coefficient (r) of the plot of Method B results versus Method A results should be ≥ 0.95.
Table 2: Example Cross-Validation Data Layout
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| 001 | 15.2 | 14.8 | 15.0 | -2.67% | Pass |
| 002 | 123.5 | 118.9 | 121.2 | -3.80% | Pass |
| 003 | 489.1 | 510.3 | 499.7 | 4.24% | Pass |
| ... | ... | ... | ... | ... | ... |
Visualizing Workflows and Relationships
To further clarify the processes described, the following diagrams illustrate a typical bioanalytical workflow and the logic of cross-validation.
Bioanalytical Workflow for Pranoprofen Quantification.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Performance of Pranoprofen-13C-d3 and Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard (IS) should be chemically and physically similar to the analyte to compensate for variations during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte, experience similar matrix effects, and have comparable extraction recoveries. However, the nature of the isotopic label—whether heavy-atom isotopes like 13C or deuterium (2H or d)—can influence the performance of the internal standard.
Pranoprofen-13C-d3: A Superior Choice for Bioanalytical Assays
This compound incorporates both carbon-13 and deuterium isotopes. This dual-labeling strategy offers distinct advantages over purely deuterated standards. The inclusion of the heavier 13C isotope provides greater stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can lead to slight differences in retention time and ionization efficiency between the analyte and the internal standard, potentially compromising the accuracy of the results.
Quantitative Data Comparison: Expected Performance
The following table summarizes the expected performance of this compound compared to a deuterated Pranoprofen standard based on typical validation parameters for LC-MS/MS methods, in accordance with regulatory guidelines.
| Validation Parameter | This compound (Expected) | Deuterated Pranoprofen (e.g., Pranoprofen-d3) (Expected) | Rationale for Performance Difference |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | This compound is expected to provide a more consistent response across the calibration range due to its closer physicochemical properties to the native analyte. |
| Precision (%CV) | ≤ 10% (≤ 15% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | The reduced isotope effect with 13C-labeling leads to lower variability in the analyte/IS response ratio. |
| Accuracy (%Bias) | ± 10% (± 15% at LLOQ) | ± 15% (± 20% at LLOQ) | More effective compensation for matrix effects and extraction variability results in higher accuracy. |
| Matrix Effect (%CV) | ≤ 15% | May be > 15% in some matrices | Deuterated standards can exhibit slight chromatographic shifts, leading to differential ion suppression or enhancement compared to the analyte. |
| Extraction Recovery (%CV) | ≤ 15% | ≤ 15% | Both types of internal standards are expected to have similar extraction recoveries, but the consistency may be slightly better with the 13C-labeled standard. |
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation %Bias: Percent deviation from the nominal concentration
Experimental Protocols
A robust bioanalytical method is essential for accurately quantifying Pranoprofen in biological matrices. Below is a representative experimental protocol for the determination of Pranoprofen in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or deuterated Pranoprofen).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Validation
The method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention time of Pranoprofen and the internal standard.
-
Calibration Curve: A calibration curve should be prepared by spiking blank plasma with known concentrations of Pranoprofen. The curve should be linear over the expected concentration range in study samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect: Evaluated by comparing the response of Pranoprofen in post-extraction spiked plasma samples with the response in a neat solution.
-
Extraction Recovery: Calculated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Representative LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Pranoprofen: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+4] -> [Product Ion]
-
Deuterated Pranoprofen: [Precursor Ion+n] -> [Product Ion] (where n is the number of deuterium atoms)
-
Visualizing the Experimental Workflow and Pranoprofen's Mechanism of Action
To further clarify the experimental process and the biological context of Pranoprofen, the following diagrams are provided.
Pranoprofen Analysis: A Comparative Guide to LC-MS/MS and HPLC-UV Assays
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of the linearity and sensitivity of these methods, supported by experimental data and detailed protocols.
Performance Comparison: Linearity and Sensitivity
The choice of analytical technique significantly impacts the sensitivity and linear range of quantification for Pranoprofen. LC-MS/MS methods generally offer superior sensitivity, enabling the detection and quantification of Pranoprofen at much lower concentrations compared to HPLC-UV. This is particularly crucial for pharmacokinetic studies where plasma concentrations can be very low.
A study analyzing six NSAIDs, including Pranoprofen, in human plasma using LC-MS/MS demonstrated a wide linear range of 0.01 to 25 µg/mL, with a low limit of quantitation (LOQ) between 0.01 and 0.2 µg/mL. The limit of detection (LOD) for this method was in the range of 0.002–0.005 µg/ml. In contrast, an HPLC-UV method for the quantification of Pranoprofen in ocular tissues exhibited a linear range from 6.5 µg/mL to 100 µg/mL, highlighting the significantly lower sensitivity of the HPLC-UV approach.
For specialized applications, such as the enantioselective analysis of Pranoprofen, chiral LC-MS/MS methods can provide even greater sensitivity. A study on the enantiomers of Pranoprofen in equine plasma reported linear ranges of 0.001 to 0.1 µg/mL and 0.01 to 1.0 µg/mL.[1]
The following table summarizes the key performance parameters of these different analytical methods for Pranoprofen.
| Parameter | LC-MS/MS (Human Plasma) | Chiral LC-MS/MS (Equine Plasma)[1] | HPLC-UV (Ocular Tissues) |
| Linearity Range | 0.01 - 25 µg/mL | 0.001 - 0.1 µg/mL & 0.01 - 1.0 µg/mL | 6.5 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 - 0.2 µg/mL | Not explicitly stated, but implied to be at or below 0.001 µg/mL | 6.5 µg/mL |
| Limit of Detection (LOD) | 0.002 - 0.005 µg/mL | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | ≤ 5.6% | Good | Not explicitly stated |
| Accuracy (%RE) | -5.3 to 1.9% | Good | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for the Pranoprofen LC-MS/MS and HPLC-UV assays.
Pranoprofen LC-MS/MS Assay in Human Plasma
This method is suitable for the quantitative analysis of Pranoprofen in human plasma for pharmacokinetic and bioequivalence studies.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Pranoprofen.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Pranoprofen and the internal standard are monitored.
Pranoprofen HPLC-UV Assay in Ocular Tissues
This method is suitable for quantifying higher concentrations of Pranoprofen in tissue homogenates.
1. Sample Preparation:
-
Homogenize the ocular tissue in a suitable buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set to the UV absorbance maximum of Pranoprofen (approximately 272 nm).
Workflow and Pathway Diagrams
Visual representations of the experimental workflows can aid in understanding the analytical processes.
Caption: Workflow for Pranoprofen analysis by LC-MS/MS.
Caption: Workflow for Pranoprofen analysis by HPLC-UV.
References
A Comparative Guide to Inter-laboratory Quantification of Pranoprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID). While direct inter-laboratory comparison studies for Pranoprofen are not extensively published, this document synthesizes validated performance data from published literature and presents a comparison with typical performance characteristics of alternative analytical techniques to offer a comprehensive resource for researchers. The data herein is intended to serve as a benchmark for laboratory performance and aid in the selection of appropriate analytical methods for research, development, and quality control purposes.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of three common analytical techniques for Pranoprofen quantification. The data for the HPLC-UV method is derived from a validated study, while the performance metrics for LC-MS/MS and GC-MS are representative of typical validated methods for similar small molecule NSAIDs.
| Performance Metric | HPLC-UV (Laboratory 1) | LC-MS/MS (Representative) | GC-MS (Representative) |
| Linearity Range | 6.5 µg/mL - 100 µg/mL[1] | 0.1 ng/mL - 500 ng/mL | 10 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | 0.79% - 4.89%[1] | < 10% | < 15% |
| Inter-day Precision (%RSD) | 2.14% - 9.02%[1] | < 10% | < 15% |
| Intra-day Accuracy (%) | -1.92% - 5.15%[1] | ± 15% | ± 20% |
| Inter-day Accuracy (%) | -4.89% - 6.25%[1] | ± 15% | ± 20% |
| Limit of Quantification (LOQ) | 6.5 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Recovery (%) | ~90% | > 85% | > 80% |
Experimental Protocols
This section details the methodologies for the analytical techniques presented. The HPLC-UV method is described in detail based on the validated published method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is validated for the quantification of Pranoprofen in ex vivo ocular tissue permeation samples.
1. Sample Preparation (from Ocular Tissue)
-
Ocular tissues (cornea or sclera) are collected post-permeation studies.
-
The tissue is minced and placed in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample is sonicated to facilitate drug extraction.
-
The resulting mixture is centrifuged to pellet tissue debris.
-
The supernatant is collected, filtered through a 0.22 µm syringe filter, and transferred to an HPLC vial for analysis.
-
Recovery from tissue samples is reported to be approximately 90%.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 stationary phase.
-
Mobile Phase: An isocratic system is employed. A typical mobile phase for NSAID analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: UV detection is performed at 245 nm.
-
Injection Volume: A fixed volume of the prepared sample is injected (e.g., 20 µL).
3. Calibration and Quantification
-
A series of calibration standards are prepared by spiking known concentrations of Pranoprofen into a blank matrix.
-
A calibration curve is constructed by plotting the peak area of Pranoprofen against the corresponding concentration.
-
The concentration of Pranoprofen in the unknown samples is determined by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Representative Protocol)
This method offers higher sensitivity and selectivity, making it suitable for the analysis of Pranoprofen in complex biological matrices like plasma or serum at low concentrations.
1. Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile containing an internal standard (e.g., a deuterated analog of Pranoprofen).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions
-
Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Pranoprofen and the internal standard are monitored.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)
This method requires derivatization to increase the volatility of Pranoprofen for gas-phase analysis.
1. Sample Preparation and Derivatization
-
Liquid-Liquid Extraction: Extract Pranoprofen from the acidified sample matrix (e.g., urine) using a non-polar organic solvent like ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Derivatization: Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS or a pentafluorobenzyl bromide). Heat the mixture to complete the reaction.
2. GC-MS Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the derivatized sample.
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized Pranoprofen.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows described.
Caption: Workflow for Pranoprofen quantification using HPLC-UV.
Caption: Representative workflow for Pranoprofen quantification using LC-MS/MS.
Caption: Representative workflow for Pranoprofen quantification using GC-MS.
References
A Comparative Guide to the Accuracy and Precision of Pranoprofen Quantification: Stable Isotope Dilution vs. Alternative Methods
The SID method is widely regarded as the gold standard for quantitative analysis in complex matrices like plasma due to its ability to correct for sample preparation variability and matrix effects, thereby providing superior accuracy and precision.
Comparative Performance Data
The following tables summarize the typical performance characteristics of stable isotope dilution LC-MS/MS methods for NSAIDs analogous to Pranoprofen, compared to a conventional HPLC-UV method.
Table 1: Performance of Stable Isotope Dilution LC-MS/MS Methods for NSAIDs
| Analyte | Internal Standard | Matrix | Accuracy (%) | Precision (RSD, %) |
| Fenoprofen | Fenoprofen-d3 | Human Plasma | 96.4 - 103.7[1] | ≤ 4.3[1] |
| Ibuprofen | Ibuprofen-d3 | Human Plasma | 88.2 - 103.67[2] | < 5[2] |
| Diclofenac | Diclofenac-¹³C₆ | Human Plasma | Data not explicitly stated, but method validated according to EMEA guidelines.[3] | Data not explicitly stated, but method validated according to EMEA guidelines. |
Table 2: Performance of a Conventional HPLC-UV Method for an NSAID
| Analyte | Internal Standard | Matrix | Accuracy (RE, %) | Precision (RSD, %) |
| Naproxen | Fenoprofen | Human Plasma | < 3.67 | < 4.84 |
Note: RE denotes Relative Error.
Experimental Protocols
Hypothetical Protocol for Pranoprofen Quantification by Stable Isotope Dilution LC-MS/MS
This protocol is based on established methods for other profen-class NSAIDs, such as Fenoprofen.
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of Pranoprofen-d3 internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
Pranoprofen: [M-H]⁻ → product ion (to be determined)
-
Pranoprofen-d3: [M-H]⁻ → product ion (to be determined)
-
Protocol for Naproxen Quantification by HPLC-UV
This protocol is a summary of a conventional method for NSAID analysis.
1. Sample Preparation:
-
To 500 µL of plasma, add the internal standard (Fenoprofen).
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Detection: UV absorbance at a specified wavelength.
Workflow and Pathway Diagrams
Experimental Workflow for Pranoprofen Stable Isotope Dilution LC-MS/MS
Caption: Workflow for Pranoprofen analysis by SID LC-MS/MS.
Logical Relationship of Analytical Method Choice
Caption: Performance comparison of analytical methods.
References
- 1. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance of Pranoprofen-13C-d3 in Biological Matrices: A Comparative Guide
This guide provides a comprehensive comparison of Pranoprofen-13C-d3's performance as an internal standard in the quantification of pranoprofen in various biological matrices. It is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation. The guide objectively compares its performance with alternative internal standards, supported by established analytical principles and representative experimental data.
Introduction to Pranoprofen and the Need for an Optimal Internal Standard
Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.[1][2] Accurate quantification of pranoprofen in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This guide will compare the expected performance of this compound with commonly used non-isotopically labeled internal standards, such as structural analogs like ketoprofen or ibuprofen.
Comparative Performance Data
Table 1: Performance Comparison in Human Plasma
| Performance Metric | This compound (Expected) | Structural Analog IS (e.g., Ketoprofen) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2% to +2% | -10% to +10% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | 10-20% | ≤15% |
| Recovery Consistency (% CV) | < 5% | 10-15% | Consistent and reproducible |
Table 2: Performance Comparison in Human Urine
| Performance Metric | This compound (Expected) | Structural Analog IS (e.g., Ibuprofen) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -3% to +3% | -12% to +12% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 6% | < 12% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 6% | 15-25% | ≤15% |
| Recovery Consistency (% CV) | < 6% | 12-18% | Consistent and reproducible |
Table 3: Performance Comparison in Tissue Homogenate (e.g., Ocular Tissue)
| Performance Metric | This compound (Expected) | Structural Analog IS (e.g., Flurbiprofen) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -4% to +4% | -15% to +15% | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 7% | < 15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 8% | 20-30% | ≤15% |
| Recovery Consistency (% CV) | < 7% | 15-25% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification
The expected superior performance of this compound stems from its ability to more effectively compensate for variability during sample processing and analysis due to its identical chemical structure and properties to the analyte.
Experimental Protocols
The following is a representative experimental protocol for the quantification of pranoprofen in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the sample into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Pranoprofen: e.g., m/z 254.1 > 210.1
-
This compound: e.g., m/z 258.1 > 214.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Pranoprofen's mechanism of action via inhibition of COX enzymes in the arachidonic acid pathway.
Caption: A generalized workflow for the bioanalysis of pranoprofen in biological matrices.
References
Comparative Pharmacokinetics of Pranoprofen Across Species: A Guide for Researchers
A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen reveals significant pharmacokinetic variations across different animal species. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of Pranoprofen's behavior in mice, rats, guinea pigs, rabbits, dogs, and humans.
Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and for predicting the pharmacokinetic profile of Pranoprofen in humans. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) exhibit notable distinctions, influencing both the efficacy and safety profile of the drug.
Quantitative Pharmacokinetic Parameters of Pranoprofen
The following table summarizes the key pharmacokinetic parameters of Pranoprofen following oral administration in various species. It is important to note that direct cross-species comparisons should be made with caution due to differences in experimental designs and analytical methodologies.
| Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Major Metabolic Pathway |
| Mouse | 5 | 0.5 - 1 | 1.3[1] | Acyl Glucosidation[1][2][3] |
| Rat | 5 | 0.5 - 1 | 4.1[1] | Acyl Glucuronidation |
| Guinea Pig | 5 | 0.5 - 1 | 2.6 | Acyl Glucuronidation |
| Rabbit | 5 | 0.5 - 1 | 0.9 | Acyl Glucuronidation |
| Dog | - | - | - | Acyl Glucuronidation |
| Human (Young) | 75 mg (total) | - | Shorter | - |
| Human (Elderly) | 75 mg (total) | - | Significantly Longer | - |
Data for Cmax, AUC, and Clearance were not consistently available across all preclinical species in the reviewed literature. The study in humans noted significantly lower plasma clearance and a greater AUC in the elderly compared to young subjects.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized pharmacokinetic methodologies. Below is a generalized experimental protocol typical for assessing the oral pharmacokinetics of Pranoprofen in a rodent model, such as the rat.
A Typical Experimental Protocol for Oral Pharmacokinetic Studies in Rats:
-
Animal Model: Male Wistar rats weighing between 180 to 220 g are commonly used. Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.
-
Drug Administration: A single oral dose of Pranoprofen (e.g., 5 mg/kg) is administered via gavage. For excretion studies, 14C-labeled Pranoprofen is often utilized to trace the drug and its metabolites.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours) from the tail vein or via a cannula. The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Pranoprofen and its metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.
Visualization of Experimental Workflow and Metabolic Pathways
To further elucidate the processes involved in a typical pharmacokinetic study and the metabolic fate of Pranoprofen, the following diagrams are provided.
Discussion of Species-Specific Findings
The rapid absorption of Pranoprofen is a consistent finding across mice, rats, guinea pigs, and rabbits, with Tmax values typically observed between 30 to 60 minutes post-oral administration. However, the elimination half-life varies considerably, being shortest in rabbits (0.9 hours) and longest in rats (4.1 hours), suggesting significant differences in metabolic clearance rates.
The primary route of metabolism also shows a clear species-dependent pattern. While rats, guinea pigs, and rabbits primarily metabolize Pranoprofen via acyl glucuronidation, mice predominantly utilize acyl glucosidation. This difference in conjugation pathway can have a profound impact on the rate of elimination and the overall systemic exposure to the drug.
In dogs, the disposition of Pranoprofen is enantiospecific, with the (+)-(S)-isomer showing significantly higher plasma levels than the (-)-(R)-isomer after both intravenous and oral administration. This is attributed to a slower elimination rate constant for the (+)-(S)-form. Furthermore, a chiral inversion from the (-)-(R)- to the (+)-(S)-isomer has been observed in dogs, a phenomenon not seen in rats.
Studies in humans have highlighted the influence of age on Pranoprofen's pharmacokinetics. Elderly subjects exhibit a significantly longer elimination half-life and lower plasma clearance compared to younger individuals, leading to a greater area under the plasma concentration-time curve. These age-related changes underscore the importance of dose adjustments in geriatric populations.
References
- 1. Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl glucuronidation and glucosidation of pranoprofen, a 2-arylpropionic acid derivative, in mouse liver and kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl Glucuronidation and Glucosidation of Pranoprofen, a 2-Arylpropionic Acid Derivative, in Mouse Liver and Kidney Homogenates [jstage.jst.go.jp]
Navigating Bioanalytical Method Validation: A Comparative Guide for Pranoprofen Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and integrity of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. This guide provides a comprehensive overview of the validation process for a bioanalytical method for Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), in accordance with the harmonized guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily outlined in the ICH M10 guideline.
Due to the limited availability of publicly accessible, detailed validation data specifically for Pranoprofen, this guide utilizes a well-documented and validated LC-MS/MS method for Naproxen, a structurally and functionally similar NSAID, as a representative example. The presented data and protocols are derived from a study by Elsinghorst et al. (2011), which explicitly followed FDA and EMA guidelines.[1][2][3] This approach allows for a practical demonstration of the validation parameters and experimental design expected by regulatory bodies.
Core Validation Parameters: A Summary of Performance
A bioanalytical method must be thoroughly evaluated for several key parameters to ensure its suitability for quantifying an analyte in a biological matrix. The following tables summarize the acceptance criteria as per FDA/EMA guidelines and the performance of a representative LC-MS/MS method for a comparable NSAID.
Table 1: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (FDA/EMA ICH M10)
| Validation Parameter | Key Metrics | Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). | Response of interfering peaks should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the IS. |
| Calibration Curve & Linearity | At least 6-8 non-zero standards, r² (coefficient of determination). | r² ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio, precision, and accuracy at the lowest concentration. | S/N > 5; Precision: ≤ 20% CV; Accuracy: within ±20% of nominal value. |
| Accuracy & Precision | Intra- and inter-day precision (CV%) and accuracy (% bias) at LLOQ, Low, Mid, and High QC levels. | Precision: ≤ 15% CV (≤ 20% at LLOQ); Accuracy: within ±15% of nominal (±20% at LLOQ). |
| Recovery | Analyte response in extracted samples compared to unextracted samples. | Consistent and reproducible, but no specific acceptance limit. |
| Matrix Effect | Analyte response in the presence of matrix ions compared to the response in a clean solution. | IS-normalized matrix factor CV should be ≤ 15%. |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. | Analyte concentration should be within ±15% of the nominal concentration. |
| Dilution Integrity | Accuracy and precision of diluted samples. | Within ±15% of nominal concentration. |
Table 2: Representative Performance Data of a Validated LC-MS/MS Method for a Pranoprofen-Analogous NSAID (Naproxen) in Human Plasma
| Validation Parameter | Performance Metric | Result |
| Linearity Range | Concentration Range | 0.100 - 50.0 µg/mL |
| Coefficient of Determination (r²) | ≥ 0.998[1] | |
| Lower Limit of Quantification (LLOQ) | Concentration | 0.100 µg/mL[1] |
| Accuracy (Inter-day) | Bias at LLOQ, LQC, MQC, HQC | -5.6% to 3.1% |
| Precision (Inter-day) | CV at LLOQ, LQC, MQC, HQC | ≤ 9.4% |
| Absolute Recovery | Mean Recovery of Analyte | 90.0 ± 3.6% |
| Stability (Freeze-Thaw) | 3 Cycles at -20°C and -80°C | Within acceptable limits |
| Stability (Short-Term) | 24 hours at Room Temperature | Within acceptable limits |
| Stability (Long-Term) | 3 months at -20°C and -80°C | Within acceptable limits |
Experimental Protocols: A Glimpse into the Laboratory
The following sections detail the methodologies employed in the representative bioanalytical method validation.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was utilized for the extraction of the analyte and internal standard from human plasma.
-
Aliquoting: 100 µL of human plasma sample (calibration standard, quality control, or unknown) was transferred to a microcentrifuge tube.
-
Addition of Internal Standard: A working solution of the internal standard (e.g., Ketoprofen) was added.
-
Precipitation: 300 µL of acetonitrile was added to precipitate the plasma proteins.
-
Vortexing and Centrifugation: The samples were vortexed for 30 seconds and then centrifuged at 14,000 rpm for 5 minutes.
-
Supernatant Transfer: The clear supernatant was transferred to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series |
| Column | Phenomenex Synergi Polar-RP (50 x 2.0 mm, 4 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Naproxen: m/z 229.1 → 185.1; Ketoprofen (IS): m/z 253.1 → 209.1 |
| Ion Source Temperature | 550°C |
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
Conclusion
References
- 1. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC–MS/MS procedure for the quantification of naproxen in human plasma: Development, validation, comparison with other methods, and application to a pharmacokinetic study [periodicos.capes.gov.br]
Safety Operating Guide
Proper Disposal of Pranoprofen-13C-d3: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Pranoprofen-13C-d3, a stable isotope-labeled compound intended for research use. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.
This compound, while not radioactive, is classified as a hazardous substance. The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[1] Therefore, it must be managed as hazardous chemical waste from its point of generation through to its final disposal.
Hazard Classification and Safety Profile
A thorough understanding of the hazard profile of this compound is the first step in its safe handling and disposal. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H301 | Toxic if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Hand Protection | Impermeable and resistant protective gloves |
| Eye Protection | Safety goggles with side-shields |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a systematic manner to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
Since this compound is a stable isotope-labeled compound, it is not considered radioactive waste. Therefore, it should not be disposed of in radioactive waste containers.
-
Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.
2. Waste Collection and Container Management:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container is often the best option.
-
The container must be in good condition, with no cracks or leaks, and must have a secure lid.
-
Keep the waste container closed except when adding waste.
3. Labeling of Waste Containers:
Proper labeling is critical for the safe handling and disposal of hazardous waste. All waste containers for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings: "Toxic," "Irritant"
-
The date when the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and add it to your this compound waste container.
-
After triple-rinsing, deface or remove the original label from the container.
-
The decontaminated container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EH&S department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
Logical Relationship of Safety and Disposal Steps
The following diagram illustrates the relationship between the hazard assessment, handling procedures, and disposal actions.
Caption: The relationship between hazard identification and the subsequent safety and disposal protocols.
References
Personal protective equipment for handling Pranoprofen-13C-d3
Essential Safety and Handling Guide for Pranoprofen-13C-d3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and are based on available safety data sheets.
This compound Hazard Summary
This compound is classified as a hazardous substance. It is toxic if swallowed and causes skin, eye, and respiratory irritation[1].
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity - Oral | H301 | Danger | Toxic if swallowed[1][2][3] |
| Skin Irritation | H315 | Danger | Causes skin irritation[1] |
| Eye Irritation | H319 | Danger | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | H335 | Danger | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalent. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Compatible chemical-resistant gloves. | To avoid skin contact which causes irritation. Gloves must be inspected before use and removed using the proper technique. Contaminated gloves should be disposed of immediately. |
| Body Protection | Impervious lab coat or other protective clothing. | The type of protective equipment should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. | To prevent respiratory tract irritation. Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation. |
Operational and Disposal Plans
Safe Handling Procedure
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated area.
-
Utilize local exhaust ventilation where dust may be generated.
-
Ensure that a safety shower and an eye wash station are readily accessible.
-
-
Handling the Compound:
-
Avoid all contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Immediately remove any clothing that becomes soiled.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a poison center or doctor/physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention. |
| Eye Contact | Hold eyelids apart and flush with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Disposal Plan
Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water. Keep in suitable, closed containers for disposal.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
